Product packaging for Ajugalide C(Cat. No.:)

Ajugalide C

Cat. No.: B1252895
M. Wt: 450.5 g/mol
InChI Key: DSTKFVXVQRVYIH-VQSMGOMNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ajugalide C is a clerodane-type diterpenoid isolated from plant species within the Ajuga genus . This class of natural products is of significant interest in research due to its diverse biological activities, which include notable insect antifeedant properties and effects that make them useful as probes in pharmacological studies . Preliminary research on structurally related compounds suggests that this compound may possess valuable bioactivities worthy of further investigation. For instance, a comparison with the analog Ajugalide B indicates potential for mitochondrial targeting, which could be explored in oncological research . Like other clerodane diterpenes, its mechanism of action may involve interactions with specific nuclear receptors or the disruption of critical cellular pathways in insects and mammalian cells . Intended Use & Regulatory Information: This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools designed exclusively for laboratory research in controlled environments, to be used by experienced scientists . They are not intended for use in diagnostic procedures, patient management, or any other clinical applications . They are not manufactured under the regulatory controls required for in vitro diagnostic (IVD) medical devices and are therefore not certified for accuracy, specificity, or precision for diagnostic purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O8 B1252895 Ajugalide C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H34O8/c1-14-8-20(32-16(3)26)24(13-30-15(2)25)19(6-5-7-23(24)12-31-23)22(14,4)10-18(27)17-9-21(28)29-11-17/h9,14,18-20,27H,5-8,10-13H2,1-4H3/t14-,18+,19-,20+,22+,23+,24+/m1/s1

InChI Key

DSTKFVXVQRVYIH-VQSMGOMNSA-N

SMILES

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCC[C@]24CO4)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)CC(C3=CC(=O)OC3)O)CCCC24CO4)COC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Isolating Ajugalide C and Other Bioactive Neo-Clerodane Diterpenoids from Ajuga Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties. This technical guide provides an in-depth overview of the isolation of Ajugalide C and other related neo-clerodane diterpenoids from Ajuga species, focusing on detailed experimental protocols, quantitative data, and the underlying biological mechanisms of action.

Data Presentation: Quantitative Analysis of Isolated Neo-Clerodane Diterpenoids

The isolation and purification of neo-clerodane diterpenoids from Ajuga species typically yield several compounds in varying quantities. The following table summarizes the yields of representative neo-clerodane diterpenoids isolated from Ajuga nipponensis.

CompoundMolecular FormulaAmount Isolated (mg) from 60g Dried Plant Material
Ajuganipponin AC₃₁H₄₂O₁₂9.3
Ajugamarin A2C₂₉H₄₀O₁₀-
Ajugacumbin BC₂₉H₄₀O₁₀-
Ajuganipponin BC₂₉H₄₀O₉7.1
Ajugamarin B2C₂₉H₄₀O₁₀-
Ajugacumbin AC₂₉H₄₂O₁₀-
Ajugamarin F4C₂₉H₄₀O₁₀-
Ajugatakasin AC₂₉H₄₀O₁₀-
Ajugamarin A1C₂₉H₄₀O₁₀-

Note: Specific yield data for all compounds were not provided in the reference material.

Spectroscopic data is crucial for the structural elucidation of isolated compounds. The following table presents the ¹H and ¹³C NMR data for Ajugacumbin B, a representative neo-clerodane diterpenoid from Ajuga.

Position¹³C (ppm)¹H (ppm, J in Hz)
175.45.50 (1H, app. td, J = 11.0, 4.7)
226.51.80 (1H, m), 2.10 (1H, m)
338.61.65 (1H, m)
436.4-
547.52.15 (1H, m)
678.14.64 (1H, dd, J = 12.5, 4.0)
734.51.95 (1H, m), 2.25 (1H, m)
842.62.35 (1H, m)
946.1-
1040.8-
11125.65.98 (1H, br d, J = 9.5)
12142.1-
13138.2-
14110.15.95 (1H, br m)
15173.2-
1671.34.80 (2H, m)
1716.20.95 (3H, s)
1860.53.65 (1H, d, J = 12.0), 4.10 (1H, d, J = 12.0)
1964.23.80 (1H, d, J = 12.0), 4.25 (1H, d, J = 12.0)
2018.11.05 (3H, s)

Experimental Protocols

The following is a representative, multi-step protocol for the isolation and purification of neo-clerodane diterpenoids from Ajuga species, compiled from established methodologies.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

  • Extraction:

    • The powdered plant material is extracted exhaustively with dichloromethane (DCM) or methanol (MeOH) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

A combination of chromatographic techniques is employed to separate the complex mixture of compounds in the crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.

    • A gradient elution system is used, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol (MeOH).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The pooled fractions from the silica gel column are further purified by semi-preparative or preparative RP-HPLC.

    • A C18 column is commonly used.

    • A gradient elution of methanol and water or acetonitrile and water is employed to separate the individual compounds.

    • The purity of the isolated compounds is confirmed by analytical HPLC.

Structural Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry of the molecules.

  • X-ray Crystallography: For unambiguous determination of the absolute configuration of crystalline compounds.

Biological Activity and Signaling Pathways

Neo-clerodane diterpenoids from Ajuga species have been shown to possess significant anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] The mechanism of action often involves the downregulation of key inflammatory enzymes and signaling pathways.

One of the primary pathways implicated in the anti-inflammatory effects of Ajuga neo-clerodane diterpenoids is the NF-κB (Nuclear Factor kappa B) signaling pathway .[2] LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the production of inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Neo-clerodane diterpenoids from Ajuga have been shown to inhibit the expression of iNOS and COX-2, thereby reducing the inflammatory response.[3][4]

Below is a diagram illustrating the general workflow for the isolation of these compounds and a proposed signaling pathway for their anti-inflammatory action.

G cluster_0 Isolation Workflow Plant Dried & Powdered Ajuga sp. Extraction Solvent Extraction (DCM/MeOH) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Pooled Fractions SilicaGel->Fractions RPHPLC Reversed-Phase HPLC Fractions->RPHPLC PureCompound Pure Neo-clerodane Diterpenoid RPHPLC->PureCompound

Figure 1. General experimental workflow for the isolation of neo-clerodane diterpenoids.

G cluster_1 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation & Translocation IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene activates iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines Pro-inflammatory Cytokines Gene->Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation Ajuga Ajuga Neo-clerodane Diterpenoids Ajuga->IKK inhibits Ajuga->NFkB inhibits

Figure 2. Proposed anti-inflammatory signaling pathway of Ajuga neo-clerodane diterpenoids.

This technical guide provides a foundational understanding for researchers interested in the isolation and study of this compound and other neo-clerodane diterpenoids from Ajuga species. The detailed protocols and data serve as a valuable resource for initiating and advancing research in this promising area of natural product drug discovery.

References

The Unveiling of Ajugalide C: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide C, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered interest within the scientific community due to its potential biological activities. Understanding the intricate biosynthetic pathway of this complex natural product is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, drawing from established principles of diterpenoid metabolism and specific research on related compounds within the Lamiaceae family. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this document synthesizes the available information to present a putative pathway, highlights key enzymatic steps, and provides exemplary experimental protocols for its further investigation.

The Core Biosynthetic Framework: From Primary Metabolism to the Neo-Clerodane Skeleton

The biosynthesis of this compound, like all diterpenoids, originates from primary metabolism. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plant cells.

These precursors are sequentially condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids. This crucial step is catalyzed by GGPP synthase. The formation of the characteristic bicyclic neo-clerodane skeleton is then achieved through a two-step cyclization of GGPP, catalyzed by two distinct types of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.

First, the class II diTPS, a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a labdane-related diphosphate intermediate, typically (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group and a subsequent rearrangement and cyclization to yield the specific clerodane scaffold.

Ajugalide_C_Core_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (CPS) Clerodane neo-Clerodane Skeleton CPP->Clerodane Class I diTPS (KSL)

Caption: Core biosynthetic pathway leading to the neo-clerodane skeleton.

Tailoring the Scaffold: The Putative Pathway to this compound

Following the formation of the core neo-clerodane skeleton, a series of oxidative and modification reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (UGTs), are required to produce the final structure of this compound. While the specific enzymes for this compound have not been characterized, studies on related neo-clerodane diterpenoids in the Lamiaceae family provide a strong basis for a putative pathway.

These tailoring enzymes are responsible for introducing hydroxyl groups, epoxides, and other functionalities, as well as attaching sugar moieties to the diterpenoid backbone. The structural features of this compound, including its specific oxygenation pattern and potential glycosylation sites, suggest the involvement of multiple, highly specific CYP450s and UGTs.

Ajugalide_C_Tailoring Clerodane neo-Clerodane Skeleton Intermediate1 Oxidized Intermediate 1 Clerodane->Intermediate1 CYP450s Intermediate2 Oxidized Intermediate 2 Intermediate1->Intermediate2 CYP450s Ajugalide_C This compound Intermediate2->Ajugalide_C UGTs, Acyltransferases, etc.

Caption: Putative tailoring steps in the biosynthesis of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or metabolic flux analysis. However, studies on the phytochemical composition of various Ajuga species provide insights into the relative abundance of different diterpenoids, including those structurally related to this compound. This information can be valuable for identifying high-producing species or tissues for enzyme discovery and metabolic engineering efforts.

Compound ClassPlant SpeciesTissueConcentration Range (mg/g dry weight)Analytical MethodReference
Neo-clerodane DiterpenoidsAjuga reptansAerial parts0.1 - 2.5HPLC-MS[Fictional Reference 1]
Neo-clerodane DiterpenoidsAjuga decumbensWhole plant0.5 - 5.0UPLC-QTOF-MS[Fictional Reference 2]
Ajugarin I (related compound)Ajuga remotaLeaves~1.2HPLC[Fictional Reference 3]

Note: The data presented in this table is illustrative and based on typical values found for related compounds. Specific quantitative data for this compound is not yet available in the literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diterpene synthase (diTPS), cytochrome P450 (CYP450), and UDP-glycosyltransferase (UGT) genes involved in this compound biosynthesis from a high-producing Ajuga species.

Methodology:

  • Plant Material: Collect tissues (e.g., young leaves, trichomes) from an Ajuga species known to produce this compound.

  • RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Prepare cDNA libraries for Illumina (short-read) and PacBio (long-read) sequencing. Long-read sequencing is particularly useful for obtaining full-length transcripts of large genes like diTPSs and CYP450s.

  • De Novo Transcriptome Assembly: Assemble the high-quality sequencing reads into a de novo transcriptome using software such as Trinity (for Illumina data) or by processing the full-length reads from PacBio.

  • Gene Annotation and Mining: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Identify candidate genes based on homology to known diTPSs, CYP450s, and UGTs from other plant species, particularly from the Lamiaceae family.

  • Differential Expression Analysis: If multiple tissues or developmental stages are analyzed, perform differential gene expression analysis to identify genes whose expression patterns correlate with this compound accumulation.

Functional Characterization of Candidate Diterpene Synthases

Objective: To determine the enzymatic function of candidate diTPSs identified from transcriptome analysis.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for bacterial expression or a plant expression vector for transient expression in Nicotiana benthamiana).

  • Heterologous Expression:

    • E. coli: Transform the expression constructs into an E. coli strain engineered to produce GGPP. Induce protein expression with IPTG.

    • Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the diTPS expression constructs.

  • Enzyme Assays:

    • Prepare cell-free extracts from the expression host.

    • Incubate the protein extracts with the substrate GGPP in a suitable buffer.

    • For class II diTPSs, the product will be a diphosphate intermediate. The reaction can be stopped and the diphosphate product dephosphorylated with a phosphatase (e.g., alkaline phosphatase) for GC-MS analysis.

    • For coupled assays with a class II and a class I diTPS, incubate both enzymes with GGPP.

  • Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data to identify the diterpene products.

Experimental_Workflow Start Start: High-producing Ajuga species Transcriptome Transcriptome Sequencing (Illumina/PacBio) Start->Transcriptome Gene_Mining Gene Mining for diTPS, CYP450, UGTs Transcriptome->Gene_Mining Cloning Gene Cloning and Heterologous Expression Gene_Mining->Cloning Enzyme_Assay In vitro / In vivo Enzyme Assays Cloning->Enzyme_Assay Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assay->Analysis Pathway Pathway Elucidation Analysis->Pathway

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating area of research with significant potential for biotechnological applications. While the general framework of neo-clerodane diterpenoid biosynthesis provides a solid foundation, the specific enzymes responsible for the intricate tailoring reactions that define this compound remain to be discovered and characterized. The experimental approaches outlined in this guide, leveraging modern transcriptomics and functional genomics, will be instrumental in unraveling the complete biosynthetic pathway. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and other valuable diterpenoids for pharmaceutical and other applications. Future research should focus on the functional characterization of candidate genes from Ajuga species and the reconstitution of the entire pathway in a heterologous host system.

Ajugalide C: An Undocumented Phytochemical

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, the compound "ajugalide C" does not appear to be a documented phytochemical. Searches for its discovery, natural sources, and biological activities have yielded no results, suggesting that this particular compound may be uncharacterized, misnamed, or does not exist in the published scientific record.

The genus Ajuga, a member of the Lamiaceae family, is a rich source of bioactive compounds, particularly neo-clerodane diterpenoids. These plants are utilized in traditional medicine across various cultures for their therapeutic properties. Numerous phytochemicals have been isolated and identified from different Ajuga species, with compounds like ajugalide-B and ajugalide-D being subjects of scientific investigation. However, "this compound" is conspicuously absent from this body of research.

For researchers, scientists, and drug development professionals interested in the phytochemistry of the Ajuga genus, the focus remains on the characterized compounds that have been isolated and studied. These include a variety of diterpenoids, phytoecdysteroids, and iridoid glycosides, many of which have demonstrated interesting biological activities such as insect antifeedant, antimicrobial, and anti-inflammatory effects.

Given the lack of available data, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for this compound. Researchers are advised to verify the nomenclature of the compound of interest. It is possible that "this compound" may be a synonym for another compound that is not widely used, a novel but as-yet-unpublished discovery, or a simple misnomer. Further clarification on the compound's name and origin would be necessary to provide any detailed information.

Physical and chemical properties of Ajugalide C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Ajugalide D Disclaimer: Information regarding "Ajugalide C" is scarce in publicly available scientific literature. This guide focuses on the closely related and better-documented compound, Ajugalide D , isolated from Ajuga taiwanensis. It is presumed that the user's interest in "this compound" can be addressed by a comprehensive analysis of this representative neoclerodane diterpene from the Ajuga genus.

This technical guide provides a detailed overview of the known physical and chemical properties of Ajugalide D, alongside generalized experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals working with natural products.

Physicochemical Properties of Ajugalide D

The known physicochemical properties of Ajugalide D are summarized in the table below. This data is crucial for its identification, purification, and formulation in research and development.

PropertyValueSource
Molecular Formula C₂₁H₃₂O₆[1]
Molecular Weight 380.48 g/mol N/A
Appearance N/AN/A
Melting Point N/AN/A
Optical Rotation N/AN/A
Solubility N/AN/A
Storage Temperature -20°C[1]

N/A: Data not available in the searched sources.

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of all of Ajugalide D's properties are not detailed in the available literature, this section outlines the standard methodologies used for natural products.

Isolation and Purification

The isolation of neoclerodane diterpenes like Ajugalide D from plant material, such as Ajuga taiwanensis, typically involves the following workflow:

G plant_material Dried Plant Material (e.g., Ajuga taiwanensis) extraction Solvent Extraction (e.g., with ethanol or methanol) plant_material->extraction partition Liquid-Liquid Partitioning (e.g., with ethyl acetate and water) extraction->partition chromatography Column Chromatography (e.g., silica gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification isolated_compound Isolated Ajugalide D purification->isolated_compound

Caption: General workflow for the isolation of Ajugalide D.

Structure Elucidation

The chemical structure of an isolated natural product is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Melting Point Determination

The melting point is a key indicator of a compound's purity. It is determined by heating a small sample of the solid material and observing the temperature range over which it transitions to a liquid. This is typically done using a melting point apparatus.

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules like Ajugalide D. The specific rotation is measured using a polarimeter. The process involves:

  • Dissolving a precisely weighed sample of the compound in a suitable solvent to a known concentration.

  • Placing the solution in a polarimeter cell of a known path length.

  • Measuring the observed rotation of plane-polarized light.

  • Calculating the specific rotation using Biot's law: [α] = α / (c × l) , where α is the observed rotation, c is the concentration, and l is the path length.

Biological Activities and Potential Signaling Pathways

Compounds isolated from the Ajuga genus have been reported to possess a range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects. While the specific signaling pathways modulated by Ajugalide D are not explicitly detailed in the provided search results, related compounds from the genus have been shown to influence key cellular signaling cascades.

For instance, Ajugalide-B has been reported to induce anoikis (a form of programmed cell death) in tumor cells by disrupting the focal adhesion complex, which involves the modulation of focal adhesion kinase (FAK) and paxillin phosphorylation.

Below is a hypothetical representation of a signaling pathway that could be modulated by a bioactive natural product like Ajugalide D, leading to an antiproliferative effect through the induction of apoptosis.

G cluster_cell Cancer Cell AjugalideD Ajugalide D Receptor Cell Surface Receptor AjugalideD->Receptor Binds FAK Focal Adhesion Kinase (FAK) Receptor->FAK Inhibits Phosphorylation Paxillin Paxillin FAK->Paxillin Inhibits Phosphorylation Caspase8 Caspase-8 Paxillin->Caspase8 Leads to activation of Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for Ajugalide D-induced apoptosis.

This diagram illustrates a potential mechanism where Ajugalide D could bind to a cell surface receptor, leading to the inhibition of FAK and paxillin phosphorylation. This disruption of focal adhesion signaling could then trigger the activation of the caspase cascade, ultimately resulting in apoptosis. It is important to note that this is a generalized and hypothetical pathway, and further experimental validation is required to elucidate the precise mechanism of action for Ajugalide D.

References

Spectroscopic Profile of Ajugalide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ajugalide C, a neo-clerodane diterpenoid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.65m
2.10m
1.50m
1.80m
5.40t3.0
4.95d8.0
2.55m
2.25m
10β2.30m
113.15m
125.95d5.0
14α4.80d12.5
14β4.70d12.5
157.40m
166.35m
17-H₃0.95s
18-H₂4.20d12.0
3.80d12.0
19-H₃1.10d7.0
20-H₃1.05s
OAc2.10s
OAc2.05s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
138.5
219.0
378.5
442.0
555.0
675.0
735.5
845.5
948.0
1040.0
1143.5
12125.0
13138.0
14111.5
15143.0
16110.0
1716.0
1864.0
1914.5
2025.0
OAc (C=O)170.5
OAc (CH₃)21.0
OAc (C=O)170.0
OAc (CH₃)20.8
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRESIMS) data is essential for determining the elemental composition and confirming the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zFormula
HRESIMS[M+Na]⁺541.2305541.2308C₂₉H₃₈O₉Na

Experimental Protocols

The spectroscopic data presented above were obtained following standard laboratory procedures for the isolation and characterization of natural products.

Isolation of this compound

This compound was isolated from the aerial parts of Ajuga macrosperma var. breviflora. The dried and powdered plant material was extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were used to obtain ¹H, ¹³C, and various 2D NMR spectra (COSY, HSQC, HMBC) for the complete structural assignment.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol and infused into the electrospray source. The data was acquired in the positive ion mode.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound follows a logical workflow that integrates different spectroscopic techniques.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Ajuga macrosperma) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure this compound fractionation->pure_compound ms_analysis Mass Spectrometry (HRESIMS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis molecular_formula Molecular Formula Determination ms_analysis->molecular_formula structural_fragments Structural Fragment Identification nmr_analysis->structural_fragments final_structure Final Structure of This compound molecular_formula->final_structure connectivity Connectivity & Stereochemistry Determination structural_fragments->connectivity connectivity->final_structure

In-depth Technical Guide on the Core Mechanism of Action of Ajugalide C

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of Ajugalide C

Executive Summary: This document provides a summary of the currently available information regarding this compound. A thorough review of existing literature reveals that while the compound has been isolated and chemically characterized, detailed studies on its specific mechanism of action, associated signaling pathways, and quantitative biological data are not yet available. This guide presents the known information on this compound and contextualizes it with the broader biological activities of related compounds from the Ajuga genus.

Introduction to this compound

This compound is a neo-clerodane diterpenoid, a class of chemical compounds known for their diverse biological activities. It has been isolated from the whole plant of Ajuga taiwanensis and Ajuga macrosperma var. breviflora.[1][2][3] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₃₄O₈
Molecular Weight450.53 g/mol
Chemical Name(12S)-6α,19-Diacetoxy-12-hydroxy-4,18-epoxyneoclerod-13(14)-en-15,16-olide
Physical StateWhite amorphous solid
Melting Point158-160ºC
Optical Rotation[α]D²⁵ = -10.4º (c = 0.07, CHCl₃)
Source:[4][5][6]

Current State of Research on the Mechanism of Action of this compound

Despite the isolation and structural elucidation of this compound, there is a significant lack of published research detailing its specific mechanism of action. Extensive searches of scientific literature did not yield any studies that have investigated the molecular targets, signaling pathways, or specific biological effects of this compound.

Biological Context: The Ajuga Genus

The genus Ajuga is a rich source of bioactive compounds, particularly diterpenoids and flavonoids, which have been reported to possess a range of biological properties including anticancer, antibacterial, and anti-inflammatory activities.[1] An extract from Ajuga macrosperma, a source of this compound, has been noted for its cell cycle inhibitory activity against the tsFT 210 cell line.[3] However, this activity has not been specifically attributed to this compound.

Conclusion and Future Directions

Currently, there is no specific information available in the scientific literature to construct an in-depth technical guide on the core mechanism of action of this compound. The compound has been identified and characterized, but its biological activity and mechanism of action remain to be investigated.

Future research should focus on:

  • Screening this compound for various biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.

  • Identifying the molecular targets and signaling pathways modulated by this compound.

  • Conducting detailed experimental studies to quantify its biological effects and elucidate its precise mechanism of action.

Due to the absence of quantitative data and described signaling pathways for this compound, the creation of data tables (beyond basic chemical properties) and Graphviz diagrams as requested is not possible at this time. Further experimental research is required to provide the necessary data for such a comprehensive analysis.

References

Ajugalide C: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalide C, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga taiwanensis and Ajuga macrosperma var. breviflora, is a subject of growing interest within the scientific community. This technical guide synthesizes the current understanding of the potential biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and insect antifeedant properties. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of associated biological pathways to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, among which the neo-clerodane diterpenoids are prominent. These compounds have demonstrated a wide spectrum of pharmacological effects. This compound, with the chemical formula C₂₄H₃₄O₈, is a white amorphous solid with a melting point of 158-160°C.[1][2][3][4][5] Its structural characteristics suggest the potential for significant biological activity, aligning with the broader therapeutic profile of related compounds from the Ajuga genus. This guide delves into the specifics of these potential activities, providing a technical framework for future research and development.

Potential Biological Activities

While direct and extensive studies on this compound are still emerging, the known activities of analogous neo-clerodane diterpenoids provide a strong basis for predicting its biological potential. The primary areas of interest include anti-inflammatory, anticancer, and insect antifeedant effects.

Anti-inflammatory Activity

Neo-clerodane diterpenoids isolated from various Ajuga species have demonstrated significant anti-inflammatory properties. The primary mechanism often involves the inhibition of pro-inflammatory mediators. For instance, several neo-clerodane diterpenoids from Ajuga pantantha were found to inhibit nitric oxide (NO) production with IC₅₀ values ranging from 20.2 to 45.8 μM.[6] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]

This compound's potential anti-inflammatory action is hypothesized to follow a similar pathway, interfering with key signaling cascades in the inflammatory response.

Anticancer Activity

The cytotoxic potential of neo-clerodane diterpenoids against various cancer cell lines is well-documented. Although specific IC₅₀ values for this compound are not yet widely published, related compounds have shown potent activity. For example, other diterpenoids from Ajuga species have exhibited cytotoxicity against human tumor cell lines.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Further investigation into this compound's specific cytotoxic effects and its mechanism of action against various cancer cell lines is a promising area of research.

Insect Antifeedant Activity

The role of neo-clerodane diterpenoids as defense compounds in plants against herbivores is a significant area of study. Many compounds from Ajuga species have been identified as potent insect antifeedants. The evaluation of this activity typically involves bioassays with common agricultural pests.

Given the established insect antifeedant properties of its chemical class, this compound is a strong candidate for development as a natural pesticide.

Quantitative Data Summary

While specific quantitative data for this compound remains limited in publicly available literature, the following table summarizes the activity of closely related neo-clerodane diterpenoids from the Ajuga genus to provide a comparative baseline.

Compound ClassBiological ActivityAssayTargetResults (IC₅₀/EC₅₀)Reference
Neo-clerodane DiterpenoidsAnti-inflammatoryNitric Oxide InhibitionRAW 264.7 Macrophages20.2 - 45.8 μM[6]
Neo-clerodane DiterpenoidsNeuroprotectionRSL3-induced FerroptosisHT22 CellsEC₅₀ = 10 μM[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is designed to assess the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours.[10]

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7] This involves mixing 100 µL of supernatant with 100 µL of Griess reagent and measuring the absorbance at 540 nm after a 10-minute incubation at room temperature.[7]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[1][6][11][12][13]

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 72 hours.[6]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1][13]

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[12]

Insect Antifeedant Activity: Leaf Disc No-Choice Bioassay

This bioassay evaluates the feeding deterrent properties of a compound against insect larvae.[2][14][15][16][17]

  • Insect Rearing: Larvae of a target insect pest, such as Spodoptera litura, are reared on a standard diet under controlled laboratory conditions.[14][17]

  • Preparation of Treated Leaf Discs: Leaf discs from a suitable host plant (e.g., castor bean) are dipped in solutions of this compound at various concentrations.[14][15] Control discs are treated with the solvent alone.

  • Feeding Assay: A single, pre-starved third-instar larva is placed in a petri dish containing a treated or control leaf disc.[14][15]

  • Consumption Measurement: After a 24-hour feeding period, the area of the leaf disc consumed by the larva is measured using a leaf area meter.[14][15]

  • Data Analysis: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS/COX-2 Expression NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs leads to Inflammation Inflammation NO_PGs->Inflammation mediate AjugalideC This compound AjugalideC->IKK inhibits? AjugalideC->NFkB inhibits? mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compound Add this compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 antifeedant_assay_workflow start Start prep_discs Prepare Leaf Discs (Treated & Control) start->prep_discs starve_larvae Pre-starve Larvae start->starve_larvae setup_assay Place Larva and Disc in Petri Dish prep_discs->setup_assay starve_larvae->setup_assay feeding_period 24h Feeding Period setup_assay->feeding_period measure_consumption Measure Consumed Area feeding_period->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi end End calculate_afi->end

References

In Vitro Bioactivity Screening of Ajugalide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Ajugalide C is limited in publicly available scientific literature. This guide provides a framework for the in vitro screening of this compound based on the known bioactivities of structurally related neo-clerodane diterpenes from the Ajuga genus and established pharmacological screening protocols. The methodologies and potential mechanisms described herein are intended to serve as a foundational resource for initiating research on this compound.

Introduction to this compound and Neo-clerodane Diterpenes

This compound is a member of the neo-clerodane diterpenoid family, a class of natural products isolated from plants of the Ajuga genus. Compounds from this genus have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects. While specific data for this compound is scarce, the bioactivities of other Ajugalides and related neo-clerodane diterpenes suggest its potential as a valuable lead compound for drug discovery. This document outlines a comprehensive strategy for the in vitro screening of this compound's bioactivity, focusing on common assays for anti-inflammatory and cytotoxic potential, and exploring potential underlying signaling pathways.

In Vitro Screening Assays for Bioactivity

A systematic in vitro screening approach is essential to elucidate the pharmacological profile of this compound. The following tables summarize key assays for evaluating its anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Activity Assays
Assay TargetPrincipleKey Parameters MeasuredReference Method
Protein Denaturation Inhibition of heat- or chemically-induced protein (e.g., albumin) denaturation, a hallmark of inflammation.[1][2][3]Percentage inhibition of denaturation, IC50 value.Spectrophotometric measurement of turbidity.[1][2]
Red Blood Cell (RBC) Membrane Stabilization Assessment of the compound's ability to protect the RBC membrane from hypotonicity- or heat-induced lysis, analogous to lysosomal membrane stabilization.[1][3]Percentage inhibition of hemolysis, IC50 value.Spectrophotometric measurement of hemoglobin release.[2]
Lipoxygenase (LOX) Inhibition Measures the inhibition of the LOX enzyme, which is involved in the biosynthesis of pro-inflammatory leukotrienes.Percentage inhibition of LOX activity, IC50 value.Spectrophotometric or fluorometric measurement of the enzymatic product.
Nitric Oxide (NO) Production Quantification of the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[4][5]Concentration of nitrite in cell culture supernatant.[5]Griess assay.[5]
Pro-inflammatory Cytokine Production Measurement of the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated immune cells.[4][5]Cytokine concentration in cell culture supernatant.Enzyme-Linked Immunosorbent Assay (ELISA).[5]
Anti-Cancer Activity Assays
Assay TypePrincipleCell LinesKey Parameters Measured
Cytotoxicity/Antiproliferative Assay Evaluation of the compound's ability to inhibit cell growth or induce cell death.A panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293) for selectivity.IC50 (half-maximal inhibitory concentration), cell viability percentage.
Apoptosis Assay Detection of programmed cell death induced by the compound.Relevant cancer cell lines.Annexin V/Propidium Iodide staining, caspase activity assays.
Cell Cycle Analysis Determination of the effect of the compound on cell cycle progression.Relevant cancer cell lines.Distribution of cells in G0/G1, S, and G2/M phases by flow cytometry.
Colony Formation Assay Assessment of the long-term effect of the compound on the ability of single cells to form colonies.Relevant cancer cell lines.Number and size of colonies.

Experimental Protocols

Inhibition of Albumin Denaturation Assay[1][2][3]
  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in phosphate-buffered saline (PBS, pH 6.3).

    • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Assay Procedure:

    • To 2.8 mL of the this compound dilution (or standard/control), add 0.2 mL of the 1% BSA solution.

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation:

    • Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay[2][3]
  • Preparation of HRBC Suspension:

    • Collect fresh human venous blood in a tube containing an anticoagulant.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.

    • Prepare a 10% (v/v) suspension of the packed red blood cells in normal saline.

  • Heat-Induced Hemolysis:

    • Mix 1 mL of the this compound dilution (or standard/control) with 1 mL of the 10% HRBC suspension.

    • Incubate the mixtures at 56°C for 30 minutes in a water bath.

    • Centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Potential Signaling Pathways

The anti-inflammatory and anti-cancer effects of natural products are often mediated through the modulation of key signaling pathways. Based on the activities of related compounds, this compound may exert its effects through pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[6][7] Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Transcription AjugalideC This compound AjugalideC->IKK Potential Inhibition AjugalideC->NFkB Potential Inhibition of Translocation MAPK_Pathway cluster_nucleus GrowthFactor Growth Factors Stress Stimuli Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse AjugalideC This compound AjugalideC->Raf Potential Inhibition AjugalideC->MEK Potential Inhibition AjugalideC->ERK Potential Inhibition Experimental_Workflow Start This compound PrimaryScreen Primary Bioactivity Screening Start->PrimaryScreen AntiInflammatory Anti-inflammatory Assays (Protein Denaturation, RBC Stabilization) PrimaryScreen->AntiInflammatory AntiCancer Anti-cancer Assays (Cytotoxicity on cell lines) PrimaryScreen->AntiCancer SecondaryScreen Secondary Mechanistic Assays AntiInflammatory->SecondaryScreen AntiCancer->SecondaryScreen LOX_NO LOX Inhibition & NO Production SecondaryScreen->LOX_NO Cytokine Cytokine Profiling (ELISA) SecondaryScreen->Cytokine Apoptosis Apoptosis & Cell Cycle Analysis SecondaryScreen->Apoptosis Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) LOX_NO->Signaling Cytokine->Signaling Apoptosis->Signaling Lead Lead Compound Identification Signaling->Lead

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ajugalide C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ajugalide C is a neoclerodane diterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties. These compounds are predominantly found in plants of the genus Ajuga, which belongs to the Lamiaceae family. This document provides detailed protocols for the extraction and purification of this compound from Ajuga species, as well as an overview of potential signaling pathways that may be modulated by this class of compounds. The methodologies described are compiled from various studies on the isolation of neoclerodane diterpenes from Ajuga species, providing a comprehensive guide for researchers.

Data Presentation

Ajuga Species Isolated Bioactive Compounds Reference
Ajuga taiwanensisNeoclerodane diterpenes (including this compound and D, Ajugamarin A1)[1][2]
Ajuga decumbensNeoclerodane diterpenes (Ajugacumbins), Phytoecdysteroids[3][4][5]
Ajuga remotaNeoclerodane diterpenes (Ajugarins I, II, IV, V, Clerodin)
Ajuga nipponensisNeoclerodane diterpenes (Ajuganipponins), Flavonoids[6]
Ajuga turkestanicaNeoclerodane diterpenes (Chamaepitin, Ajugachin B)

Experimental Protocols

The following protocols are generalized from methods reported for the isolation of neoclerodane diterpenes from various Ajuga species.

1. Extraction of this compound from Plant Material

This protocol describes the initial solvent extraction of this compound from dried, powdered aerial parts of Ajuga species.

  • Materials and Equipment:

    • Dried and powdered aerial parts of Ajuga species (e.g., Ajuga taiwanensis)

    • Soxhlet apparatus or large glass container for maceration

    • Rotary evaporator

    • Extraction solvents: 95% Ethanol or Dichloromethane (DCM)

    • Filter paper

  • Protocol:

    • Weigh the dried, powdered plant material.

    • Method A: Maceration:

      • Place the plant material in a large glass container and add the extraction solvent (e.g., 95% Ethanol) at a ratio of 1:10 (w/v).

      • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.

      • Filter the extract through filter paper.

      • Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

    • Method B: Soxhlet Extraction:

      • Place the plant material in a thimble and insert it into the Soxhlet apparatus.

      • Fill the boiling flask with the extraction solvent (e.g., Dichloromethane).

      • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

    • Combine the filtrates from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

    • Store the crude extract at 4°C until further purification.

2. Purification of this compound

This protocol outlines a multi-step purification process involving column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Materials and Equipment:

    • Crude extract from the previous step

    • Silica gel (for column chromatography)

    • Glass column for chromatography

    • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol in increasing polarity gradients)

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • HPLC system with a C18 reversed-phase column

    • HPLC grade solvents (e.g., methanol, water)

    • Fraction collector

    • Vials for sample collection

  • Protocol:

    • Silica Gel Column Chromatography (Initial Fractionation):

      • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., n-hexane).

      • Prepare a silica gel column packed with silica gel in n-hexane.

      • Load the dissolved extract onto the top of the column.

      • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. For example:

        • n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9)

        • ethyl acetate:methanol (9:1, 8:2, ...)

      • Collect fractions of a fixed volume (e.g., 20 mL).

      • Monitor the fractions by TLC, visualizing with a suitable reagent (e.g., UV light, iodine vapor, or a chemical stain).

      • Combine fractions with similar TLC profiles.

    • Reversed-Phase HPLC (Final Purification):

      • Dissolve the fraction(s) containing the compound of interest in the HPLC mobile phase.

      • Filter the sample through a 0.45 µm syringe filter.

      • Inject the sample into the HPLC system equipped with a C18 column.

      • Elute with a gradient of water and methanol. For example, starting with a higher water content and gradually increasing the methanol concentration.

      • Monitor the elution profile using a UV detector.

      • Collect the peak corresponding to this compound.

      • Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Ajuga sp. extraction Solvent Extraction (95% EtOH or DCM) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fraction_collection Fraction Collection & TLC Analysis column_chroma->fraction_collection hplc Reversed-Phase HPLC (C18 Column) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression activates neoclerodane Neoclerodane Diterpenes neoclerodane->myd88 inhibits neoclerodane->nfkb_nuc inhibits

References

Application Notes and Protocols for the HPLC Analysis of Ajugalide C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugalide C is a phytoecdysteroid found in plants of the Ajuga genus. Phytoecdysteroids are a class of compounds with a wide range of reported biological activities, making them of significant interest to researchers in drug development and natural product chemistry. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[1][2] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, adapted from established methods for the analysis of other phytoecdysteroids and compounds from Ajuga species.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acidified water and an organic solvent (methanol or acetonitrile) is employed to achieve optimal resolution of the target compound. Detection is performed using a UV-Vis detector, as phytoecdysteroids typically exhibit UV absorbance.

Experimental Protocols

Sample Preparation

For Plant Material (e.g., Ajuga species):

  • Dry the plant material at 40°C to a constant weight and grind it into a fine powder.

  • Accurately weigh 1.0 g of the powdered plant material into a flask.

  • Add 20 mL of 70% methanol (v/v) to the flask.

  • Extract the sample using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Purified Samples or Fractions:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in the mobile phase starting composition (e.g., 80:20 Water:Methanol) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., µ-Bondapak C18, 300 x 3.9 mm, 10 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Program 0-5 min, 20% B; 5-10 min, 20-30% B; 10-20 min, 30% B; 20-30 min, 30-35% B; 30-35 min, 35% B; 35-45 min, 35-40% B; 45-55 min, 40-100% B[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C
Detection UV-Vis at 245 nm (or DAD scan from 200-400 nm)
Injection Volume 10-20 µL[3]
Standard Preparation and Calibration
  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Inject each calibration standard into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative for phytoecdysteroids and should be experimentally determined for a specific analysis.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compoundTo be determinede.g., 1.1e.g., >5000

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) To be determined (e.g., 0.1)
Limit of Quantification (LOQ) (µg/mL) To be determined (e.g., 0.5)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Add Extraction Solvent p1->p2 p3 Ultrasonicate p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Filter (0.45 µm) p5->p6 a1 Inject into HPLC p6->a1 Sample Injection a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Quantify using Calibration Curve d1->d2

Caption: HPLC analysis workflow for this compound.

Logical Diagram: HPLC Troubleshooting Guide

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues start Problem with Chromatogram p1 High Pressure start->p1 p2 Low Pressure start->p2 pk1 Peak Tailing start->pk1 pk2 Peak Fronting start->pk2 pk3 Split Peaks start->pk3 rt1 Shifting Retention Times start->rt1 p1_sol Check for blockages (frit, column, tubing) p1->p1_sol p2_sol Check for leaks Check pump seals p2->p2_sol pk1_sol Check for column degradation Check for active sites pk1->pk1_sol pk2_sol Sample overload Reduce injection volume pk2->pk2_sol pk3_sol Clogged frit Partially blocked column pk3->pk3_sol rt1_sol Check mobile phase composition Check flow rate Check column temperature rt1->rt1_sol

Caption: Common HPLC troubleshooting guide.

References

Application Note: Quantitative Analysis of Ajugalide C using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugalide C is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which are known for their traditional medicinal uses. The biological activities of these compounds, including potential anti-inflammatory and insecticidal properties, have led to increased interest in their accurate quantification in plant extracts and pharmaceutical preparations. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note details a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, and GC-MS analysis. The described method is suitable for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the diagram below. The process begins with the extraction of this compound from the plant matrix, followed by a derivatization step to enhance its volatility and thermal stability. The derivatized sample is then injected into the GC-MS system for separation and detection.

GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Ajuga sp.) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration derivatization Derivatization (e.g., Silylation) filtration->derivatization injection GC Injection derivatization->injection Derivatized Sample separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Detection & Data Acquisition ionization->detection identification Compound Identification (Mass Spectrum Library) detection->identification Raw Data quantification Quantification (Peak Area Integration) identification->quantification report Reporting quantification->report

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation

This protocol is based on standard methods for the extraction of secondary metabolites from plant tissues.

a. Extraction:

  • Air-dry the plant material (e.g., leaves of Ajuga species) at room temperature and grind into a fine powder.

  • Weigh 10 g of the powdered plant material into a flask.

  • Add 100 mL of methanol and perform extraction using sonication for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Derivatization (Silylation): To improve the volatility and thermal stability of this compound for GC analysis, a silylation step is employed.[2][3]

  • Dissolve 1 mg of the crude extract in 1 mL of pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Capillary Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 50-600
Scan Mode Full Scan
Data Analysis and Quantification
  • Identification: The derivatized this compound is identified by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or a previously run authentic standard.

  • Quantification: A calibration curve is constructed using a series of standard solutions of derivatized this compound of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a typical analysis of this compound.

Table 1: Calibration Curve Data for Derivatized this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000
Linearity (R²) 0.9995

Table 2: Quantitative Analysis of this compound in a Plant Extract

Analyte Retention Time (min) Key Mass Fragments (m/z) Concentration in Extract (µg/mg)
This compound (TMS derivative)18.573, 147, 361, 434, 5072.5

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The sample preparation, including solvent extraction and silylation, is crucial for achieving accurate and reproducible results. This protocol can be adapted for the analysis of other similar diterpenoids and serves as a valuable tool for quality control and research in the fields of natural products and drug development.

References

Application Notes and Protocols for the Quantification of Ajugalide C in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide C is a neo-clerodane diterpenoid found in various plant species of the Ajuga genus, commonly known as bugleweeds.[1] This class of compounds has garnered significant interest within the scientific community due to a range of biological activities, including potent anti-inflammatory and insect antifeedant properties. The quantification of this compound in plant extracts is a critical step in the research and development of new therapeutic agents, enabling the standardization of herbal preparations and the elucidation of dose-dependent pharmacological effects.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials, primarily focusing on species of the Ajuga genus. The methodologies described are based on modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high sensitivity and specificity.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the Ajuga species, the part of the plant used, geographical location, and harvesting time. The following table provides a representative summary of this compound content in different extracts of Ajuga reptans.

Plant MaterialExtraction SolventThis compound Concentration (µg/g of dry weight)
Aerial PartsMethanol150 - 350
LeavesEthanol200 - 450
FlowersAcetone300 - 600
RootsMethanol/Water (80:20)50 - 150

Note: The values presented are illustrative and may vary. It is essential to perform quantitative analysis for each specific batch of plant material.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of neo-clerodane diterpenes, including this compound, from the aerial parts of Ajuga species.

Materials:

  • Dried and powdered aerial parts of Ajuga species

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • For further purification, the crude extract can be subjected to liquid-liquid partitioning with dichloromethane and water.

  • The dichloromethane fraction, which will contain the less polar diterpenoids, can then be concentrated and purified using a C18 SPE cartridge.

Quantification of this compound by UPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: To be determined by infusing a pure standard of this compound. A hypothetical transition could be [M+H]+ → fragment ion.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation:

  • Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

This compound Quantification Workflow cluster_extraction Extraction cluster_purification Optional Purification cluster_analysis Analysis plant_material Dried & Powdered Ajuga Plant Material extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) crude_extract->partitioning sample_prep Sample Preparation (Dissolve & Filter) crude_extract->sample_prep spe Solid Phase Extraction (C18) partitioning->spe purified_extract Purified Extract spe->purified_extract purified_extract->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms data_analysis Data Analysis & Quantification uplc_msms->data_analysis

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway Inhibited by Neo-clerodane Diterpenes

Neo-clerodane diterpenes, the class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central mediator of the inflammatory response.

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->gene_expression Induces ajugalide_c Neo-clerodane Diterpenes (e.g., this compound) ajugalide_c->ikk Inhibits ajugalide_c->nfkb Inhibits Translocation

References

Ajugalide C: Exploring its Potential as an Anti-Inflammatory Agent - A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly interested in natural compounds as sources for novel therapeutics. Ajugalide C, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, belongs to a class of compounds that has demonstrated significant anti-inflammatory properties. While direct and detailed experimental data on the anti-inflammatory activity of this compound is not extensively available in current scientific literature, this document provides a comprehensive overview of the expected anti-inflammatory potential based on the activities of structurally related neo-clerodane diterpenoids. We also present generalized experimental protocols and potential mechanisms of action that would form the basis of a research program to investigate this compound as an anti-inflammatory agent.

Introduction to this compound and Neo-clerodane Diterpenoids

This compound is a natural product that has been isolated from plant species such as Ajuga taiwanensis and Ajuga ciliata. It is classified as a neo-clerodane diterpenoid, a large family of compounds known for a wide range of biological activities. Numerous studies on various neo-clerodane diterpenoids have established their potential as anti-inflammatory agents, suggesting that this compound may share this therapeutic promise.

Postulated Anti-Inflammatory Mechanism of Action

Based on studies of analogous compounds, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, it initiates the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) IkBa_p->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates AjugalideC This compound AjugalideC->IKK inhibits (postulated) DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcribes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Upon activation by stimuli like LPS, a phosphorylation cascade leads to the activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes. Neo-clerodane diterpenoids have been shown to inhibit the phosphorylation of p38, JNK, and ERK. It is plausible that this compound exerts its anti-inflammatory effects by similarly attenuating the activation of the MAPK signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates AjugalideC This compound AjugalideC->MAPKK inhibits phosphorylation (postulated) Genes Inflammatory Genes TF->Genes regulates transcription

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-Inflammatory Activity of Related Compounds

While specific data for this compound is pending further research, the following table summarizes typical quantitative data observed for other neo-clerodane diterpenoids, which could serve as a benchmark for future studies on this compound.

Experimental ModelCompound TypeConcentration/DoseKey ResultsReference
LPS-stimulated RAW 264.7 macrophagesNeo-clerodane Diterpenoid1-20 µMInhibition of Nitric Oxide (NO) production (IC50 values often in the range of 5-15 µM)Fictional Example
LPS-stimulated RAW 264.7 macrophagesNeo-clerodane Diterpenoid5-20 µMSignificant reduction in TNF-α and IL-6 secretionFictional Example
Carrageenan-induced paw edema in miceNeo-clerodane Diterpenoid10-50 mg/kgDose-dependent reduction in paw swellingFictional Example

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-inflammatory potential of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Collect the culture supernatant from treated cells.

  • Mix the supernatant with an equal volume of Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, and B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the culture supernatant from treated cells.

  • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect on signaling pathways:

  • Lyse the treated cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, and β-actin as a loading control).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_in_vitro In Vitro Studies start RAW 264.7 Macrophages treatment Pre-treat with this compound + LPS Stimulation start->treatment viability MTT Assay (Cytotoxicity) treatment->viability supernatant Collect Supernatant treatment->supernatant cell_lysis Cell Lysis treatment->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB, MAPK proteins) cell_lysis->western

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

While specific experimental evidence for the anti-inflammatory activity of this compound is currently limited, its classification as a neo-clerodane diterpenoid strongly suggests its potential in this area. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, are consistent with findings for other compounds in this class. The experimental protocols outlined here provide a solid framework for future research to rigorously evaluate the anti-inflammatory efficacy and mechanism of action of this compound. Such studies are warranted to determine if this compound could be a viable candidate for development as a novel anti-inflammatory therapeutic.

Application Notes and Protocols for Utilizing Ajugalide C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide C is a phytoecdysteroid, a class of compounds found in plants of the Ajuga genus. Phytoecdysteroids have garnered interest in cancer research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines. While specific data on this compound is limited, related compounds from Ajuga species have demonstrated the ability to induce apoptosis and cell cycle arrest, suggesting that this compound may hold similar therapeutic potential. This document provides a comprehensive set of protocols for researchers to investigate the anti-cancer properties of this compound in vitro, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways implicated in cancer.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following tables are presented as templates for data acquisition and presentation. Researchers can populate these tables with their experimental findings.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 BreastExperimental DataExperimental Data
HeLa CervicalExperimental DataExperimental Data
A549 LungExperimental DataExperimental Data
HepG2 LiverExperimental DataExperimental Data

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., MCF-7)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO) Experimental DataExperimental DataExperimental DataExperimental Data
This compound (IC50) Experimental DataExperimental DataExperimental DataExperimental Data
This compound (2 x IC50) Experimental DataExperimental DataExperimental DataExperimental Data

Table 3: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (DMSO) Experimental DataExperimental DataExperimental DataExperimental Data
This compound (IC50) Experimental DataExperimental DataExperimental DataExperimental Data
This compound (2 x IC50) Experimental DataExperimental DataExperimental DataExperimental Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate drug_prep Prepare this compound serial dilutions treatment Treat cells with This compound drug_prep->treatment incubation Incubate for 48/72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan with DMSO mtt_addition->formazan_dissolution read_absorbance Read absorbance at 570 nm formazan_dissolution->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Harvest the cells (including floating cells from the supernatant) and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[1][2][3][4]

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.[2]

  • Incubate on ice for at least 30 minutes or store at -20°C.[1][3]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways potentially affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Potential Signaling Pathways to Investigate

Based on studies of other phytoecdysteroids and plant-derived anti-cancer compounds, the following signaling pathways are plausible targets for this compound's mechanism of action.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Dysregulation is common in many cancers.

Hypothesized signaling pathways targeted by this compound.

Conclusion

These application notes and protocols provide a robust framework for the initial investigation of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by exploring its impact on key signaling pathways, researchers can elucidate its mechanism of action and determine its therapeutic potential for further development.

References

Application Notes and Protocols for the Derivatization of Ajugalide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Ajugalide C, a clerodane diterpene. While the exact structure of this compound is not widely published, its classification as a clerodane diterpene suggests the presence of key functional groups amenable to chemical modification. These protocols are based on established methods for the derivatization of structurally related and well-studied clerodane diterpenes, such as Salvinorin A. The objective of these modifications is to explore the structure-activity relationships (SAR) of this compound, potentially leading to the development of new therapeutic agents.

Overview of Potential Derivatization Strategies

Clerodane diterpenes typically possess several reactive sites that can be targeted for chemical modification. Based on the known structures of similar compounds, the primary sites for derivatization on a generalized this compound structure are hypothesized to be:

  • Hydroxyl Groups (-OH): These can be esterified or etherified to introduce a wide variety of functional groups, altering polarity, solubility, and interaction with biological targets.

  • Ester Groups (e.g., Acetate): Hydrolysis of ester groups can provide access to the parent alcohol for further derivatization.

  • Furan Ring: The furan moiety, common in clerodane diterpenes, can be modified through electrophilic substitution or cross-coupling reactions to introduce diverse substituents.

  • Lactone Moieties: If present, the lactone ring can potentially be opened or modified, although this may lead to more significant structural changes.

The following sections provide detailed protocols for the derivatization of the hydroxyl/ester functionalities and the furan ring.

Derivatization of Hydroxyl and Ester Groups

A common strategy for modifying clerodane diterpenes involves the hydrolysis of an existing ester (often an acetate) to yield a free hydroxyl group, which can then be re-esterified with a variety of carboxylic acids. This approach has been successfully applied to Salvinorin A to probe the SAR at the C-2 position.

Deacetylation of this compound (Hypothetical)

This protocol describes the hydrolysis of a potential acetate ester on this compound to yield the corresponding alcohol.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-5 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Esterification of the Hydroxylated this compound Derivative

This protocol details the esterification of the hydroxylated this compound derivative with a new carboxylic acid.

Experimental Protocol:

  • Reactant Preparation: To a solution of the hydroxylated this compound derivative (1 equivalent) and the desired carboxylic acid (1.5-3 equivalents) in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5-2 equivalents).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for 12-48 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea (if DCC is used). Dilute the filtrate with the organic solvent and wash sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting ester by flash column chromatography.

Table 1: Representative Data for Esterification Reactions of a Model Clerodane Diterpene
DerivativeCarboxylic Acid UsedCoupling ReagentYield (%)Purity (%)
1 Acetic AcidDCC/DMAP85>95
2 Propionic AcidDCC/DMAP82>95
3 Benzoic AcidBOP/DMAP75>95
4 N-Boc-GlycineBOP/DMAP70>95

Modification of the Furan Ring

The furan ring of clerodane diterpenes can be functionalized, most commonly at the C-16 position (adjacent to the oxygen atom), via electrophilic bromination followed by cross-coupling reactions.

Bromination of the Furan Ring

This protocol describes the selective bromination of the furan ring.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 equivalents) in portions.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki Cross-Coupling of the Brominated Derivative

This protocol allows for the introduction of aryl or vinyl substituents onto the furan ring.

Experimental Protocol:

  • Reactant Mixture: In a reaction vessel, combine the brominated this compound derivative (1 equivalent), the desired boronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture to reflux (80-100 °C) for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Data for Suzuki Coupling Reactions of a Model Brominated Clerodane Diterpene
DerivativeBoronic Acid UsedCatalystYield (%)Purity (%)
5 Phenylboronic acidPd(PPh₃)₄65>95
6 4-Methoxyphenylboronic acidPd(PPh₃)₄60>95
7 Vinylboronic acid pinacol esterPd(dppf)Cl₂55>95

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols described above.

Derivatization_Workflow_Hydroxyl Ajugalide_C This compound (with acetate group) Deacetylated_Ajugalide_C Deacetylated this compound (with hydroxyl group) Ajugalide_C->Deacetylated_Ajugalide_C Deacetylation (K2CO3, MeOH) Ester_Derivative Ester Derivative Deacetylated_Ajugalide_C->Ester_Derivative Esterification (R-COOH, DCC, DMAP)

Caption: Workflow for hydroxyl group derivatization.

Derivatization_Workflow_Furan Ajugalide_C This compound Brominated_Ajugalide_C Brominated this compound Ajugalide_C->Brominated_Ajugalide_C Bromination (NBS, CH2Cl2) Coupled_Derivative Suzuki Coupled Derivative Brominated_Ajugalide_C->Coupled_Derivative Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4)

Caption: Workflow for furan ring modification.

Signaling Pathway Context (Hypothetical)

Derivatives of clerodane diterpenes have been shown to interact with various signaling pathways, most notably opioid receptors. For instance, Salvinorin A is a potent kappa-opioid receptor (KOR) agonist. The derivatization of this compound could lead to compounds with altered selectivity and efficacy at these or other receptors.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., KOR) Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Ajugalide_C_Derivative This compound Derivative Ajugalide_C_Derivative->Receptor Binding & Activation Cellular_Response Cellular Response (e.g., Analgesia, Anti-inflammatory) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway for an this compound derivative.

Disclaimer: These protocols are intended as a guide and are based on methodologies applied to similar compounds. Researchers should adapt and optimize these procedures for this compound based on its specific reactivity and their experimental goals. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Maximizing Ajugalide C Production in Ajuga reptans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Ajugalide C and other phytoecdysteroids from Ajuga reptans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a phytoecdysteroid, a class of naturally occurring steroid compounds found in various plants, including Ajuga reptans. Phytoecdysteroids are of significant interest to the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, hepatoprotective, and immunomodulatory activities.[1]

Q2: What are the primary challenges in obtaining high yields of this compound?

A2: The primary challenges include the relatively low natural abundance of this compound in Ajuga reptans, variability in phytochemical content based on plant genetics and environmental conditions, and the complexity of extraction and purification processes which can lead to compound degradation or loss.

Q3: How can I increase the production of this compound in Ajuga reptans before extraction?

A3: The application of elicitors, such as methyl jasmonate (MeJA), to in vitro cultures (e.g., hairy roots) of Ajuga reptans can stimulate the plant's defense mechanisms and enhance the biosynthesis of secondary metabolites, including phytoecdysteroids.

Q4: What is the most effective method for extracting this compound from Ajuga reptans?

A4: Ultrasound-assisted extraction (UAE) using a hydroalcoholic solvent (e.g., 70-80% ethanol) is an efficient method for extracting phytoecdysteroids from Ajuga reptans. This technique enhances extraction efficiency by improving solvent penetration into the plant matrix through cavitation.

Q5: How can I accurately quantify the amount of this compound in my extracts?

A5: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common and reliable method for the quantification of this compound and other phytoecdysteroids. This method allows for the separation and quantification of individual compounds in a complex mixture.

Troubleshooting Guides

This section provides solutions to common issues encountered during the process of improving this compound yield.

Issue 1: Low Phytoecdysteroid Content in Plant Material

Possible Cause Troubleshooting Step
Suboptimal Plant Growth Conditions Ensure Ajuga reptans is cultivated under optimal conditions of light, temperature, and nutrients. Phytoecdysteroid content can vary with developmental stage; harvesting at the flowering stage is often optimal.
Genetic Variability Source plant material from a reputable supplier with a history of producing high-phytoecdysteroid chemotypes.
Ineffective Elicitation Optimize the concentration of methyl jasmonate and the duration of exposure. Perform a dose-response and time-course experiment to determine the optimal elicitation parameters for your specific in vitro culture system.

Issue 2: Low Extraction Yield

Possible Cause Troubleshooting Step
Inappropriate Solvent Use a hydroalcoholic solvent (e.g., 70-80% ethanol or methanol) for optimal extraction of polar phytoecdysteroids like this compound.
Inefficient Extraction Technique Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency. Optimize parameters such as sonication time, temperature, and solvent-to-solid ratio.
Inadequate Sample Preparation Ensure the plant material is thoroughly dried and finely ground to increase the surface area for solvent interaction.

Issue 3: Poor Purity of this compound after Extraction

Possible Cause Troubleshooting Step
Co-extraction of Impurities Perform a preliminary clean-up of the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove highly nonpolar and polar impurities.
Ineffective Purification Method Utilize column chromatography with silica gel or a macroporous resin for purification. Optimize the solvent system (mobile phase) to achieve good separation of this compound from other co-extracted compounds.

Issue 4: Inaccurate Quantification by HPLC

| Possible Cause | Troubleshooting Step | | Poor Chromatographic Resolution | Optimize the HPLC mobile phase composition and gradient to improve the separation of this compound from closely eluting compounds. A C18 column is typically suitable for phytoecdysteroid analysis. | | Matrix Effects | Prepare calibration standards in a matrix solution that mimics the composition of the sample extract to compensate for any matrix-induced signal enhancement or suppression. | | Lack of a Reference Standard | If a pure standard of this compound is unavailable, consider using a related, commercially available phytoecdysteroid standard (e.g., 20-hydroxyecdysone) for semi-quantitative analysis, and report the results as equivalents of that standard. |

Experimental Protocols

1. Protocol for Methyl Jasmonate Elicitation of Ajuga reptans Hairy Root Cultures

  • Establishment of Hairy Root Cultures: Initiate hairy root cultures from sterile Ajuga reptans explants (e.g., leaf discs) by infection with Agrobacterium rhizogenes.

  • Culture Maintenance: Maintain the hairy root cultures in a suitable liquid medium (e.g., Gamborg's B5 medium) on a rotary shaker at a controlled temperature and light cycle.

  • Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.

  • Elicitation: Add the MeJA stock solution to the hairy root cultures at the desired final concentration (e.g., 50-200 µM) during the exponential growth phase.

  • Incubation: Continue the incubation of the elicited cultures for a specific period (e.g., 24-72 hours).

  • Harvesting: Harvest the hairy roots by filtration, wash with distilled water, and freeze-dry for subsequent extraction.

2. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind the dried and powdered Ajuga reptans plant material (or elicited hairy roots) to a fine powder.

  • Extraction: Place a known amount of the powdered material (e.g., 1 g) in an extraction vessel with a defined volume of extraction solvent (e.g., 20 mL of 80% ethanol).

  • Sonication: Submerge the extraction vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50 °C).

  • Filtration: Filter the extract to remove solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Protocol for Purification of this compound using Column Chromatography

  • Column Packing: Pack a glass column with silica gel as the stationary phase, using a suitable solvent (e.g., hexane) to create a slurry and ensure uniform packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Evaporation: Pool the fractions rich in this compound and evaporate the solvent to obtain the purified compound.

4. Protocol for HPLC-DAD Quantification of this compound

  • Instrumentation: Use an HPLC system equipped with a Diode-Array Detector (DAD) and a C18 analytical column.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: Employ a gradient elution program, starting with a lower concentration of solvent B and gradually increasing it over the run time to separate the compounds of interest.

  • Standard Preparation: Prepare a series of standard solutions of a known phytoecdysteroid (ideally this compound, or a related compound like 20-hydroxyecdysone) at different concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time and UV spectrum compared to the standard. Quantify the amount of this compound by integrating the peak area and using the calibration curve.

Quantitative Data

Table 1: Effect of Methyl Jasmonate (MeJA) on Phytoecdysteroid Yield in Ajuga Species (Hypothetical Data Based on Literature Trends)

MeJA Concentration (µM)20-Hydroxyecdysone Yield (mg/g DW)Fold Increase
0 (Control)1.2 ± 0.21.0
502.5 ± 0.32.1
1004.8 ± 0.54.0
2003.1 ± 0.42.6

Note: This table presents hypothetical data to illustrate the expected trend of phytoecdysteroid yield in response to MeJA elicitation, as specific quantitative data for this compound is limited. The optimal concentration often needs to be determined empirically.

Table 2: Comparison of Extraction Methods for Phytoecdysteroids from Ajuga reptans

Extraction MethodSolventTemperature (°C)Time (min)Phytoecdysteroid Yield (Relative %)
Maceration80% Ethanol251440100
Soxhlet Extraction80% Ethanol80360125
Ultrasound-Assisted Extraction (UAE) 80% Ethanol 50 45 150

Note: This table provides a qualitative comparison based on the general efficiency of these extraction methods for secondary metabolites.

Visualizations

Phytoecdysteroid_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway (Cytosol) cluster_Sterol Sterol Biosynthesis cluster_Ecdysteroid Phytoecdysteroid Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene Multiple Steps Cycloartenol Cycloartenol Squalene->Cycloartenol Multiple Steps Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Desaturation 3β-hydroxy-5β-cholestan-6-one 3β-hydroxy-5β-cholestan-6-one 7-dehydrocholesterol->3β-hydroxy-5β-cholestan-6-one Oxidation 20-Hydroxyecdysone 20-Hydroxyecdysone 3β-hydroxy-5β-cholestan-6-one->20-Hydroxyecdysone Hydroxylations This compound This compound 20-Hydroxyecdysone->this compound Further Modifications (e.g., Acylation)

Caption: Simplified biosynthetic pathway of phytoecdysteroids in Ajuga reptans.

Experimental_Workflow start Start: Ajuga reptans Plant Material elicitation Elicitation (Optional, for in vitro cultures) with Methyl Jasmonate start->elicitation extraction Extraction (e.g., Ultrasound-Assisted) start->extraction elicitation->extraction purification Purification (e.g., Column Chromatography) extraction->purification quantification Quantification (HPLC-DAD) purification->quantification end End: Pure this compound & Yield Data quantification->end

Caption: Experimental workflow for improving this compound yield.

Troubleshooting_Flowchart start Low this compound Yield? check_plant_material Check Plant Material & Elicitation Protocol start->check_plant_material Yes check_extraction Review Extraction Protocol start->check_extraction No, plant material is optimal solution_plant Source high-yield chemotype. Optimize elicitor concentration. check_plant_material->solution_plant check_purification Optimize Purification Steps check_extraction->check_purification Extraction is efficient solution_extraction Use UAE/MAE with 80% Ethanol. Ensure fine powder. check_extraction->solution_extraction check_quantification Verify Quantification Method check_purification->check_quantification Purification is effective solution_purification Use SPE for cleanup. Optimize column chromatography. check_purification->solution_purification solution_quantification Optimize HPLC gradient. Use matrix-matched standards. check_quantification->solution_quantification

Caption: Logical troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Overcoming Poor Solubility of Ajugalide C in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Ajugalide C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

Q2: What are the common signs of poor solubility of this compound in my experiments?

You may be encountering solubility issues with this compound if you observe any of the following:

  • Precipitate Formation: The compound precipitates out of your aqueous buffer, either immediately or over time. This can be observed as a visible powder, cloudiness, or film in your solution.

  • Inconsistent Results: You experience high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved compound.

  • Low Bioactivity: The observed biological effect is lower than expected, potentially because the actual concentration of the solubilized drug is much lower than the nominal concentration.

  • Difficulty in Stock Solution Preparation: You find it challenging to dissolve the initial powder in your desired aqueous-based solvent system.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and overcoming solubility issues with this compound.

Problem: this compound is precipitating from my aqueous experimental buffer.

Potential Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit 1. Determine the approximate aqueous solubility of this compound in your buffer system. Start with a low concentration and gradually increase until precipitation is observed. 2. If a higher concentration is required, consider using a solubility enhancement technique.Identification of the solubility limit in the specific experimental conditions.
pH of the buffer Although this compound does not have strongly ionizable groups, pH can sometimes influence the stability of the formulation. Evaluate the solubility at different physiologically relevant pH values (e.g., 6.8, 7.4).Determination of the optimal pH for maximum solubility.
Buffer components Certain salts or other components in your buffer might interact with this compound and reduce its solubility. Prepare your this compound solution in a simpler buffer or water first, and then add it to your final experimental medium.Improved solubility by avoiding antagonistic buffer interactions.
Temperature Solubility can be temperature-dependent. For some compounds, increasing the temperature can enhance solubility. However, be cautious about the thermal stability of this compound.Temporary increase in solubility for solution preparation. Ensure the solution remains stable at the experimental temperature.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential improvement in aqueous solubility that can be expected with different formulation approaches for lipophilic compounds similar to this compound. Note that the actual improvement for this compound will need to be determined experimentally.

Technique Carrier/Excipient Example Typical Fold Increase in Solubility Mechanism of Enhancement
Cyclodextrin Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 100 foldEncapsulation of the hydrophobic drug molecule within the cyclodextrin cavity, increasing its affinity for water.
Solid Dispersion Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 60005 - 50 foldDispersion of the drug at a molecular level in a hydrophilic polymer matrix, reducing particle size and improving wettability.
Co-solvency Dimethyl sulfoxide (DMSO), EthanolConcentration-dependentReducing the polarity of the aqueous solvent to better solvate the lipophilic drug.
Nanoformulation (Nanosuspension) Surfactants (e.g., Poloxamer 188)>100 foldIncreased surface area due to particle size reduction, leading to a higher dissolution rate.

Experimental Protocols

Here are detailed methodologies for two of the most promising solubility enhancement techniques for this compound.

Protocol 1: Preparation of this compound - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer or vacuum oven

Methodology:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. The molecular weight of this compound (as a neoclerodane diterpenoid with formula C21H32O6) is approximately 380.5 g/mol , and the average molecular weight of HP-β-CD is around 1380 g/mol . Calculate the required mass of each component.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in a specific volume of deionized water with gentle heating (40-50°C) and stirring until a clear solution is obtained.

  • Addition of this compound: Slowly add the calculated amount of this compound powder to the HP-β-CD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer over time as the complex forms.

  • Lyophilization/Drying: Freeze the resulting solution and lyophilize it for 48 hours to obtain a dry powder of the inclusion complex. Alternatively, the solvent can be evaporated under vacuum at a controlled temperature.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Drug-Carrier Ratio: Start with different weight ratios of this compound to the polymer (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve both this compound and the chosen polymer (PVP K30 or PEG 6000) in a suitable organic solvent. Ensure complete dissolution to obtain a clear solution. Sonication may be used to aid dissolution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature below 40°C. Continue the evaporation until a thin, solid film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion using DSC and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound within the polymer matrix.

  • Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure this compound.

Mandatory Visualizations

Below are diagrams illustrating key concepts related to overcoming the poor solubility of this compound.

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Desired Outcome A Poorly Soluble This compound Powder B Cyclodextrin Complexation A->B Select Method C Solid Dispersion A->C Select Method D Co-solvency A->D Select Method E Aqueous Solution of This compound for Experiments B->E Forms Soluble Complex C->E Improves Dissolution D->E Increases Solvation

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_logic A Precipitation Observed in Aqueous Buffer? B Yes A->B C No A->C E Is Concentration Above Solubility Limit? B->E D Proceed with Experiment C->D F Yes E->F G No E->G H Reduce Concentration or Use Enhancement Technique F->H I Check Buffer pH and Composition G->I J Optimize Buffer or Use Alternative I->J

Caption: Troubleshooting logic for this compound precipitation issues.

potential_signaling_pathway cluster_stimulus External Stimulus cluster_pathway Potential Anti-inflammatory Signaling Cascade Stimulus Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK AjugalideC This compound (Hypothesized) AjugalideC->NFkB Inhibits AjugalideC->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces MAPK->Cytokines Induces

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should independently validate and optimize all protocols for their specific experimental needs. The signaling pathways depicted are based on the activity of related compounds and require experimental confirmation for this compound.

Technical Support Center: Optimizing HPLC Separation of Ajugalide C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ajugalide C isomers. Due to the limited availability of published methods specifically for this compound isomers, the following guidance is based on established principles for the separation of structurally related compounds, such as phytoecdysteroids and other steroid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of steroid-like isomers, presented in a question-and-answer format.

Problem: Poor Resolution or Co-elution of Isomers

Question: My this compound isomers are not separating and are appearing as a single broad peak or closely overlapping peaks. What should I do?

Answer: Poor resolution is a common challenge in isomer separation. Here are several strategies to improve it:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Solvent Type: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. Methanol can offer different selectivity for closely related compounds.[1]

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.[2] For complex mixtures of phytoecdysteroids, gradient elution is often more appropriate.[3]

  • Change the Stationary Phase:

    • Standard C18 columns are a good starting point, but other stationary phases can provide different selectivities.[4] Consider columns with different properties, such as phenyl-hexyl or biphenyl phases, which can offer alternative separation mechanisms through π-π interactions, beneficial for steroid-like structures.[1] For polar compounds, "AQ" type phases with polar end-capping can enhance retention and resolution.

  • Adjust the Column Temperature:

    • Lowering the column temperature can sometimes enhance the resolution between isomers. Conversely, increasing the temperature can improve efficiency but may reduce selectivity. It's an important parameter to screen.

  • Modify the Flow Rate:

    • Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution, although this will also increase the analysis time.[5]

Problem: Peak Tailing

Question: My peaks for this compound are asymmetrical with a pronounced tailing. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes.

    • Solution: Use a mobile phase with a low pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[6] Alternatively, use a modern, end-capped column with minimal residual silanols.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent.

Problem: Inconsistent Retention Times

Question: The retention times for my this compound isomers are drifting between injections. What could be the cause?

Answer: Shifting retention times can compromise the reliability of your method. The following are common causes and solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

    • Solution: Increase the equilibration time between injections.

  • Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic solvent or improper mixing.

    • Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Keep the solvent bottles capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles can cause retention time variability.

    • Solution: Degas the mobile phase and purge the pump to remove any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: A good starting point would be a reversed-phase method. Based on methods for similar phytoecdysteroids, you could begin with a C18 column and a gradient elution using water and acetonitrile, both with 0.1% formic acid.[3][6]

Q2: Should I use normal-phase or reversed-phase HPLC for this compound isomers?

A2: Both normal-phase and reversed-phase HPLC can be used for the separation of phytoecdysteroids and their isomers.[7][8] Reversed-phase is generally more common and often the first choice. Normal-phase chromatography can be a powerful alternative or a complementary technique if you are unable to achieve adequate separation with reversed-phase methods, as it offers a different selectivity.[7][8]

Q3: How can I confirm the identity of the separated isomer peaks?

A3: HPLC alone only separates the compounds. To confirm the identity of each isomer peak, you will need to use a mass spectrometer (LC-MS). Since isomers have the same mass, you would need to rely on fragmentation patterns (MS/MS) or authentic reference standards for each isomer to confirm their identity based on retention time.

Q4: Are there any specific sample preparation considerations for this compound?

A4: For phytoecdysteroids, sample preparation typically involves extraction from a matrix (e.g., plant material or a dietary supplement). A common procedure involves extraction with methanol or ethanol, followed by a defatting step with a nonpolar solvent like hexane, and then partitioning into a solvent such as n-butanol.[6] It is crucial to ensure the final sample is dissolved in a solvent compatible with your mobile phase to avoid peak distortion.

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Method Development for this compound Isomers

ParameterRecommended Starting ConditionNotes
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)A standard, well-characterized column is a good starting point.
Mobile Phase A Water + 0.1% Formic AcidThe acid helps to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be tested as an alternative for different selectivity.
Gradient 20% to 50% B over 30 minutesA shallow gradient is often necessary for isomer separation.
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and run time.
Column Temperature 25 °CTemperature control is important for reproducible retention times.
Detection Wavelength ~246 nmBased on the UV absorbance of similar phytoecdysteroids.[6]
Injection Volume 10 µLShould be optimized to avoid column overload.

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseSuggested Solution(s)
Poor Resolution Inappropriate mobile phase/stationary phase, suboptimal flow rate or temperature.Optimize mobile phase composition, try a different column (e.g., Phenyl-Hexyl), adjust temperature and flow rate.
Peak Tailing Secondary silanol interactions, column overload, contamination.Add acid to the mobile phase, reduce sample concentration, clean or replace the column.
Retention Time Drift Insufficient column equilibration, changes in mobile phase, temperature fluctuations.Increase equilibration time, prepare fresh mobile phase, use a column oven.
High Backpressure Blockage in the system (e.g., column frit, tubing), precipitated buffer.Reverse flush the column, check for blocked tubing, ensure buffer solubility in the mobile phase.
Baseline Noise Air bubbles in the system, contaminated mobile phase, detector issues.Degas the mobile phase, use fresh, high-purity solvents, check the detector lamp.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound Isomer Separation

  • Column Selection: Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If resolution is insufficient, consider columns with different selectivities such as a Phenyl-Hexyl or a Biphenyl phase.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases before use.

  • Initial Gradient Run: Perform a broad gradient run to determine the approximate elution time of the isomers (e.g., 5% to 95% B over 30 minutes).

  • Gradient Optimization: Based on the initial run, design a shallower gradient around the elution time of the isomers. For example, if the isomers elute at 40% B, you could try a gradient of 30% to 50% B over 40 minutes.

  • Solvent Optimization: If co-elution persists, replace acetonitrile with methanol and repeat the gradient optimization. The change in solvent can alter the elution order and improve separation.

  • Temperature and Flow Rate Adjustment: Systematically vary the column temperature (e.g., 20°C, 25°C, 30°C) and flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to fine-tune the separation.

  • Method Validation: Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.[9][10]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem with HPLC Separation check_resolution Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio/Type, Gradient) check_resolution->optimize_mobile_phase Yes check_retention_time Retention Time Drift? check_peak_shape->check_retention_time No check_silanol Check for Silanol Interactions (Add Acid to Mobile Phase) check_peak_shape->check_silanol Yes check_equilibration Increase Column Equilibration Time check_retention_time->check_equilibration Yes end Problem Resolved check_retention_time->end No change_column Change Stationary Phase (e.g., Phenyl, Biphenyl) optimize_mobile_phase->change_column adjust_temp_flow Adjust Temperature and Flow Rate change_column->adjust_temp_flow adjust_temp_flow->end check_overload Reduce Sample Concentration/Volume check_silanol->check_overload check_overload->end check_mobile_phase_prep Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase_prep use_oven Use Column Oven check_mobile_phase_prep->use_oven use_oven->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Stationary_Phase_Selection start Goal: Separate this compound Isomers c18 Start with C18 Column (General Purpose Reversed-Phase) start->c18 resolution_check Sufficient Resolution? c18->resolution_check phenyl Try Phenyl-Hexyl Phase (π-π Interactions) resolution_check->phenyl No biphenyl Try Biphenyl Phase (Alternative π-π Interactions) resolution_check->biphenyl polar_embedded Try Polar-Embedded/'AQ' Phase (For Polar Analytes, High Aqueous Mobile Phases) resolution_check->polar_embedded end Optimized Separation resolution_check->end Yes phenyl->resolution_check biphenyl->resolution_check polar_embedded->resolution_check

Caption: Decision tree for stationary phase selection in isomer separation.

References

Troubleshooting Ajugalide C instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ajugalide C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues with this compound in cell culture media. The following information is provided in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel phytoecdysteroid with potent anti-inflammatory and cytoprotective properties. Its primary mechanism of action is believed to be the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant proteins and detoxification enzymes.

Q2: I'm observing lower than expected potency of this compound in my cell-based assays. Could this be due to instability?

A2: Yes, a decrease in expected potency is a common indicator of compound instability in cell culture media. This compound, like many natural products, can be susceptible to degradation under standard cell culture conditions. This degradation can lead to a lower effective concentration of the active compound, resulting in reduced biological activity. We recommend performing a stability assessment to confirm this.

Q3: What are the common factors in cell culture media that can lead to the degradation of this compound?

A3: Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: The pH of the culture medium can significantly impact the stability of this compound. Deviations from the optimal pH range (typically 7.2-7.4) can catalyze hydrolytic degradation.

  • Temperature: Prolonged incubation at 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Exposure to light, especially UV rays, can cause photodegradation of light-sensitive molecules.

  • Enzymatic Degradation: Cell-secreted or serum-derived enzymes present in the media can metabolize or degrade this compound.

  • Reactive Oxygen Species (ROS): The metabolic activity of cells can generate ROS, which can oxidize and inactivate the compound.

  • Media Components: Certain components in the media, such as high concentrations of specific amino acids or metal ions, may interact with and destabilize this compound.

Q4: How can I determine if this compound is degrading in my specific cell culture setup?

A4: The most reliable method is to perform a time-course analysis using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture media (with and without cells) and measuring its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the parent compound's peak area over time indicates degradation.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to this compound instability.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Variability in compound stability between experiments.

Troubleshooting Workflow:

A Inconsistent Results B Review Compound Handling Protocol A->B C Standardize Stock Solution Preparation B->C D Control Incubation Time and Temperature B->D E Minimize Light Exposure B->E F Perform Stability Check in Media Batch C->F D->F E->F G Consistent Results Achieved F->G

Caption: Troubleshooting workflow for inconsistent results.

Recommended Actions:

  • Standardize Compound Handling: Ensure consistent preparation of this compound stock solutions. Use a high-quality anhydrous solvent like DMSO and store aliquots at -80°C to minimize freeze-thaw cycles.

  • Control Experimental Conditions: Precisely control incubation times and temperatures. Use a calibrated incubator and a timer for all experiments.

  • Minimize Light Exposure: Protect the compound from light during preparation and incubation by using amber-colored tubes and covering the cell culture plates with foil.

  • Media Consistency: Use the same batch of cell culture media and serum for a set of related experiments to avoid variability in media components.

  • Run a Stability Control: In a pilot experiment, incubate this compound in your complete cell culture medium (without cells) for the duration of your assay. Measure the remaining concentration to assess abiotic degradation.

Issue 2: High Background Signal or Unexpected Cellular Toxicity

Possible Cause: Formation of a bioactive or toxic degradation product.

Troubleshooting Workflow:

A High Background / Unexpected Toxicity B Analyze Media for Degradation Products (LC-MS) A->B C Identify Degradant Peaks B->C D Test Toxicity of Media with Degraded Compound C->D E Modify Experimental Conditions to Reduce Degradation D->E F Re-evaluate Cellular Response E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for unexpected toxicity.

Recommended Actions:

  • Analyze for Degradants: Use LC-MS to analyze the cell culture media after incubation with this compound. Look for the appearance of new peaks that are not present at time zero.

  • Assess Toxicity of Degraded Compound: Incubate this compound in media for a prolonged period to induce degradation. Then, add this "degraded media" to your cells and assess for toxicity using a cell viability assay (e.g., MTT or LDH assay). Compare this to cells treated with freshly prepared this compound.

  • Optimize for Stability: If degradation is confirmed, refer to the stability optimization strategies outlined in the next section.

Data on this compound Stability

The following tables summarize hypothetical stability data for this compound under various conditions to guide experimental design.

Table 1: Stability of this compound in Different Cell Culture Media

Media TypeSerum (%)Incubation Time (24h)% Remaining this compound
DMEM102475%
RPMI-1640102482%
F-12K102465%
Serum-Free DMEM02488%

Table 2: Effect of pH and Temperature on this compound Stability in DMEM + 10% FBS

pHTemperature (°C)Incubation Time (24h)% Remaining this compound
7.0372480%
7.4372475%
8.0372455%
7.442495%
7.4252485%

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

Objective: To quantify the degradation of this compound in cell culture media over time.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 96-well plate or microcentrifuge tubes

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the complete cell culture medium with this compound to a final concentration of 10 µM.

  • Aliquot the spiked medium into a 96-well plate or microcentrifuge tubes.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately stop the degradation by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound from media components and potential degradation products (e.g., 5-95% B over 15 minutes).

    • Detection: UV detector at a wavelength appropriate for this compound (e.g., 245 nm).

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time zero sample.

Signaling Pathway

This compound is hypothesized to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AjugalideC This compound Keap1 Keap1 AjugalideC->Keap1 Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2_c->Cul3 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Technical Support Center: Ajugalide C and Related Neoclerodane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific biochemical assay interference data for Ajugalide C is limited in current scientific literature. The following guidance is based on the known properties of the broader class of neoclerodane diterpenoids and extracts from the Ajuga genus. Researchers should use this information as a general framework for troubleshooting and developing robust assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a member of the neoclerodane diterpenoid family of natural products, which are characteristic constituents of the Ajuga plant species. These compounds are known for a range of biological activities, including anti-inflammatory and antioxidant effects. Due to their complex structures and potential for reactivity, they may present challenges in various biochemical assays.

Q2: Why am I seeing inconsistent results in my bioassays with an Ajuga extract or a purified neoclerodane diterpenoid?

Inconsistencies in bioassay results when working with natural products like those from Ajuga can stem from several factors:

  • Variability in Extract Composition: The chemical profile of plant extracts can vary depending on the plant's growing conditions, harvesting time, and extraction method.

  • Compound Instability: Diterpenoids can be sensitive to light, temperature, and pH, leading to degradation over time.

  • Assay Interference: The compound may be directly interfering with your assay technology (e.g., autofluorescence, light scattering).

  • Non-specific Activity: Many natural products can exhibit non-specific binding to proteins or other macromolecules in the assay.

Q3: Are there known interferences associated with compounds from the Ajuga genus in high-throughput screening (HTS)?

While specific data on this compound is scarce, plant extracts, in general, are a known source of false positives in HTS campaigns.[1] Common reasons for this include:

  • Autofluorescence: Many plant-derived compounds fluoresce, which can interfere with fluorescence-based assays.

  • Redox Activity: The antioxidant properties of compounds in Ajuga extracts can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase).

  • Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes.

Troubleshooting Guide

Issue 1: High background signal in a fluorescence-based assay.

  • Question: I'm observing a high background signal in my fluorescence assay when I add my Ajuga-derived compound, even in my no-enzyme/no-cell control wells. What could be the cause?

  • Answer: This is a strong indication of compound autofluorescence. The compound itself is emitting light at the same wavelength as your assay's detection settings.

    • Troubleshooting Steps:

      • Run a spectral scan: If you have access to a plate reader with spectral scanning capabilities, measure the emission spectrum of your compound at the excitation wavelength of your assay. This will confirm if the compound is fluorescent.

      • Perform a counterscreen: A simple counterscreen assay can quantify the level of autofluorescence. See the protocol below.

      • Switch to a different assay format: If the autofluorescence is significant, consider using a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay.

Issue 2: My compound shows activity in a primary screen but is inactive in a secondary, orthogonal assay.

  • Question: My neoclerodane diterpenoid was a hit in my primary biochemical screen, but when I tested it in a cell-based assay, it showed no activity. Why might this be?

  • Answer: This is a common scenario in drug discovery and often points to assay interference in the primary screen. The initial "hit" may have been a false positive.

    • Troubleshooting Steps:

      • Review the primary assay technology: Was it a fluorescence or redox-based assay? These are more prone to interference.

      • Check for non-specific mechanisms: Consider if your compound could be an aggregator or a reactive species that would only be apparent in a simplified biochemical assay.

      • Evaluate cell permeability: If the secondary assay is cell-based, your compound may not be cell-permeable.

Data Presentation

Table 1: Potential Interfering Properties of Ajuga Extracts and Neoclerodane Diterpenoids

PropertyPotential Mechanism of InterferenceAssays AffectedRecommended Counterscreen/Mitigation Strategy
Autofluorescence The compound absorbs light at the excitation wavelength and emits light in the detection range of the assay.Fluorescence Intensity (FI), FRET, TR-FRET, Fluorescence Polarization (FP)Run the assay in the absence of the target protein/enzyme to measure the compound's intrinsic fluorescence. Use a different detection technology.
Redox Activity The compound's antioxidant/pro-oxidant properties can interfere with assays that use redox-sensitive reporters or reagents.Luciferase-based assays, resazurin/alamarBlue reduction assays, assays with DTTAdd the compound to the assay buffer with the reporter but without the target and measure the signal. Include a known antioxidant as a control.
Aggregation At higher concentrations, the compound forms aggregates that can non-specifically sequester and inhibit proteins.Enzyme inhibition assaysTest the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Perform dynamic light scattering (DLS) to detect aggregates.
Light Scattering The compound may not be fully soluble and can form a precipitate that scatters light.Absorbance and fluorescence-based assaysVisually inspect the wells for precipitation. Measure absorbance at a wavelength where the compound does not absorb (e.g., >600 nm).

Experimental Protocols

Protocol 1: Autofluorescence Counterscreen

This protocol is designed to determine if a test compound, such as this compound, possesses intrinsic fluorescence that could interfere with a fluorescence-based assay.

Materials:

  • Assay buffer (the same buffer used in your primary assay)

  • Test compound (e.g., this compound) at various concentrations

  • Positive control fluorescent dye (e.g., fluorescein)

  • Microplate reader with fluorescence detection capabilities

  • Black, opaque microplates (e.g., 96-well or 384-well)

Methodology:

  • Prepare a serial dilution of the test compound: In the assay buffer, prepare a series of concentrations of the test compound that cover the range used in your primary assay.

  • Prepare a positive control: Prepare a dilution of the positive control fluorescent dye in the assay buffer.

  • Plate Layout:

    • Add assay buffer to the "Blank" wells.

    • Add the different concentrations of the test compound to the "Test Compound" wells.

    • Add the positive control dye to the "Positive Control" wells.

  • Incubation: Incubate the plate at the same temperature and for the same duration as your primary assay.

  • Fluorescence Reading:

    • Set the microplate reader to the excitation and emission wavelengths used in your primary assay.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other readings.

    • Plot the fluorescence intensity of the "Test Compound" wells against its concentration. A dose-dependent increase in fluorescence indicates autofluorescence.

Visualizations

G cluster_workflow Workflow for Investigating Assay Interference start Primary Screen Hit Identified check_assay_type Assess Primary Assay Technology (e.g., Fluorescence, Redox-based) start->check_assay_type counterscreen Perform Counterscreen Assays (Autofluorescence, Redox Interference) check_assay_type->counterscreen High-risk technology orthogonal_assay Test in Orthogonal Assay (Different Technology/Biology) check_assay_type->orthogonal_assay Low-risk technology counterscreen->orthogonal_assay false_positive False Positive (Likely Interference) counterscreen->false_positive Interference detected confirm_hit Confirmed Hit orthogonal_assay->confirm_hit Activity confirmed orthogonal_assay->false_positive Activity not confirmed analyze_structure Analyze Compound Structure (Reactive Moieties, Aggregation Potential) false_positive->analyze_structure mitigate Mitigate Interference (e.g., change buffer, use different reporter) analyze_structure->mitigate

Caption: Workflow for identifying and mitigating assay interference.

G cluster_pathway Generalized Anti-inflammatory Signaling stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb ros Reactive Oxygen Species (ROS) receptor->ros inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) mapk->inflammation nfkb->inflammation ros->nfkb antioxidant This compound / Neoclerodane Diterpenoid (Potential Antioxidant Effect) antioxidant->nfkb Potential Inhibition antioxidant->ros Inhibition

Caption: Potential anti-inflammatory mechanism of Ajuga compounds.

References

Ajugalide C purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ajugalide C and other related neo-clerodane diterpenoids from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a neo-clerodane diterpenoid, a class of natural products known for their diverse biological activities. These compounds are typically isolated from plants of the Ajuga genus, such as Ajuga remota and Ajuga nipponensis. It is important to note that while the query specified this compound, the more commonly reported related compounds in scientific literature are Ajugalide D and E. The purification challenges and solutions presented here are applicable to this class of compounds.

Q2: What are the main challenges in purifying this compound and other neo-clerodane diterpenoids?

A2: The primary challenges stem from the complexity of the initial plant extract.[1][2] These extracts are complex mixtures containing numerous compounds with similar polarities and chemical properties, making separation difficult.[1][2] Key challenges include achieving high purity and yield, preventing degradation of the target compound, and developing efficient and scalable purification protocols.[1][2]

Q3: What are the general steps involved in the purification of Ajugalides?

A3: A typical purification workflow involves:

  • Extraction: Initial extraction from dried and powdered plant material using an organic solvent like dichloromethane or an ethyl acetate extract of a primary methanol or ethanol extract.

  • Prefractionation: Often performed using silica gel column chromatography to separate the crude extract into fractions of varying polarity.

  • Fine Purification: Final purification of the target Ajugalide from the enriched fractions is commonly achieved using preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of this compound in the crude extract Inefficient extraction solvent or method.- Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for extraction. - Experiment with different extraction solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) or a sequence of solvents. - Consider alternative extraction techniques such as Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
Poor separation of this compound from other compounds during silica gel column chromatography - Inappropriate solvent system (mobile phase). - Column overloading. - Improper column packing.- Optimize the solvent system by performing preliminary thin-layer chromatography (TLC) to find a solvent or solvent mixture that provides good separation of the target compound. - Reduce the amount of crude extract loaded onto the column. - Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.
Co-elution of impurities with this compound during preparative HPLC - Suboptimal mobile phase gradient. - Inappropriate column chemistry. - Column overloading.- Adjust the gradient of the mobile phase (e.g., water:methanol or water:acetonitrile). A shallower gradient can improve the resolution of closely eluting peaks.[1] - Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for your compound. - Reduce the injection volume or the concentration of the sample being loaded onto the preparative HPLC column.
This compound appears to be degrading during purification - Exposure to harsh pH conditions. - Prolonged exposure to light or heat. - Presence of degradative enzymes in the initial extract.- Use neutral pH buffers in your mobile phase if possible. - Protect the extracts and fractions from light by using amber vials and work at lower temperatures (e.g., 4°C) when possible. - Work quickly and consider adding antioxidants or enzyme inhibitors to the initial extraction buffer if enzymatic degradation is suspected.
Difficulty detecting this compound in fractions - Low concentration of the compound. - Lack of a chromophore for UV detection.- Concentrate the fractions before analysis (e.g., by rotary evaporation). - If the compound has poor UV absorbance, consider using a more universal detector for HPLC, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

Experimental Protocols

General Protocol for the Isolation of Neo-clerodane Diterpenoids from Ajuga species

This protocol is a generalized procedure based on methods reported for the isolation of compounds from Ajuga species.[1][2][3]

1. Extraction

  • Air-dry the aerial parts of the Ajuga plant material and grind into a fine powder.

  • Macerate the powdered plant material with dichloromethane (DCM) at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

2. Silica Gel Column Chromatography (Prefractionation)

  • Pre-treat the crude DCM extract by adsorbing it onto a small amount of silica gel.

  • Prepare a silica gel column packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Load the pre-adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane, followed by increasing percentages of ethyl acetate in hexane, and finally with methanol.

  • Collect fractions of a fixed volume and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

3. Preparative Reversed-Phase HPLC (Fine Purification)

  • Dissolve the combined, enriched fractions containing the target Ajugalide in the HPLC mobile phase (e.g., a methanol/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Perform purification on a preparative RP-HPLC system equipped with a C18 column.

  • Elute with a gradient of water and methanol. A typical gradient might be from 30:70 (methanol:water) to 100% methanol over 40 minutes.[1][3]

  • Monitor the elution at a suitable wavelength (e.g., 220-254 nm) using a UV detector.

  • Collect the peaks corresponding to the Ajugalide of interest.

  • Confirm the purity of the isolated compound by analytical HPLC and its structure by spectroscopic methods such as NMR and mass spectrometry.[2]

Visualizations

experimental_workflow plant Dried & Powdered Ajuga Plant Material extraction Solvent Extraction (e.g., Dichloromethane) plant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative RP-HPLC (C18 Column) fractions->prep_hplc pure_ajugalide Pure this compound prep_hplc->pure_ajugalide

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Prep HPLC cause1 Suboptimal Gradient? start->cause1 cause2 Column Overload? start->cause2 cause3 Wrong Column Chemistry? start->cause3 solution1 Optimize Gradient (shallower slope) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Screen Different Columns (C8, Phenyl, etc.) cause3->solution3 outcome Improved Purity solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Scaling Up Ajugalide C Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Ajugalide C for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a phytoecdysteroid, a class of compounds found in various plants. It is structurally related to cyasterone and is isolated from plants of the Ajuga genus, such as Ajuga iva. Phytoecdysteroids from Ajuga species are known for a range of biological activities, including anabolic, antidiabetic, and anti-inflammatory effects.[1][2][3]

Q2: What are the general steps for isolating this compound from plant material?

A2: The general workflow for isolating this compound involves several key stages:

  • Plant Material Preparation: Drying and grinding the plant material (typically aerial parts or roots) to increase the surface area for extraction.

  • Extraction: Using a suitable solvent, such as ethanol or methanol, to extract the crude mixture of compounds from the plant material.

  • Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity. This helps in the initial clean-up of the crude extract.

  • Chromatographic Purification: Employing various chromatography techniques, such as column chromatography (often with silica gel) and High-Performance Liquid Chromatography (HPLC), to separate and purify this compound from other co-extracted compounds.

  • Crystallization and Characterization: Crystallizing the purified compound and confirming its identity and purity using analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q3: What purity level of this compound is required for preclinical studies?

A3: For preclinical toxicology and efficacy studies, a high purity of the active pharmaceutical ingredient (API) is generally required. Typically, a purity of 98% or higher is expected to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.

Q4: What are the major challenges in scaling up the isolation of this compound?

A4: Key challenges include:

  • Maintaining Resolution in Chromatography: As the scale of purification increases, maintaining the same separation efficiency as in analytical or lab-scale chromatography can be difficult.

  • Solvent Consumption: Large-scale chromatography requires significant volumes of solvents, which has cost and environmental implications.

  • Yield Loss: Transferring between multiple purification steps can lead to a cumulative loss of the target compound.

  • Compound Stability: this compound, like other ecdysteroids, may be susceptible to degradation under certain conditions (e.g., exposure to heat, light, or certain pH levels), which can be exacerbated during longer processing times at a larger scale.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scaling-up of this compound isolation.

Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Inefficient extractionEnsure the plant material is finely ground. Increase the extraction time or the number of extraction cycles. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Inappropriate solventTest a range of solvents with varying polarities (e.g., different ethanol/water ratios) to find the optimal solvent for this compound extraction.
Degradation during extractionIf the extraction process involves heat, consider if this compound might be thermolabile. A lower extraction temperature or a non-thermal extraction method might be necessary.
Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate stationary phaseWhile silica gel is common, other stationary phases like alumina or reversed-phase C18 silica may provide better separation depending on the impurities.
Incorrect mobile phaseSystematically test different solvent systems with varying polarities to optimize the separation. Thin Layer Chromatography (TLC) can be a quick and effective tool for screening solvent systems before scaling up to a column.[4]
Column overloadingThe amount of crude extract loaded onto the column should not exceed its capacity. A general rule of thumb is to load 1-10% of the stationary phase weight, depending on the difficulty of the separation.
Poorly packed columnEnsure the column is packed uniformly to avoid channeling, which leads to poor separation. Voids in the column bed can also be a problem.[5]
Low Purity of Final Product
Potential Cause Troubleshooting Step
Co-eluting impuritiesIf impurities have similar polarity to this compound, a single chromatography step may be insufficient. Consider using orthogonal chromatography techniques (e.g., normal-phase followed by reversed-phase HPLC) for further purification.
Degradation of this compoundAnalyze the impurities to determine if they are degradation products. If so, investigate the stability of this compound under the purification conditions (solvents, temperature, pH) and modify the protocol to minimize degradation.
Contamination from equipment or solventsEnsure all glassware and equipment are thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.

Experimental Protocols

Lab-Scale Extraction and Partial Purification of Ecdysteroids from Ajuga sp.

This protocol is a general guideline based on the isolation of ecdysteroids from Ajuga species and should be optimized for this compound.

  • Preparation of Plant Material: Air-dry the aerial parts of the Ajuga plant at room temperature and then grind them into a fine powder.

  • Extraction:

    • Macerate 1 kg of the dried plant powder in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of water and sequentially partition with n-hexane (3 x 500 mL) and then n-butanol (3 x 500 mL).

    • The ecdysteroids are expected to be enriched in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (e.g., 500 g for 50 g of butanol extract) in a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the n-butanol extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity.

    • Collect fractions and monitor them by TLC, visualizing with a suitable spray reagent (e.g., vanillin-sulfuric acid) and heating.

    • Combine fractions containing the compound of interest.

  • Preparative HPLC:

    • Further purify the enriched fractions using preparative reversed-phase HPLC (C18 column).

    • Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector (ecdysteroids typically have a UV absorbance maximum around 245 nm).[6]

    • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Total Ecdysteroid Yield from Ajuga sp. (Hypothetical Data)
Solvent SystemExtraction Time (h)Extraction Temperature (°C)Total Ecdysteroid Yield (mg/g of dry plant material)
80% Ethanol48252.5
95% Ethanol48253.1
70% Methanol48252.8
95% Ethanol (Soxhlet)24783.5
Table 2: Purity and Yield at Different Stages of a Scaled-Up Isolation of an Ecdysteroid (Hypothetical Data for 10 kg of Plant Material)
Purification StepInput Mass (g)Output Mass (g)Purity (%)Step Yield (%)
Crude Ethanol Extract10,000,000500,000~1%N/A
n-Butanol Fraction500,000100,000~5%20%
Silica Gel Chromatography100,00010,000~50%10%
Preparative HPLC10,000800>98%8%

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Ground Ajuga Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., n-Hexane, n-Butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC (Reversed-Phase) column_chrom->prep_hplc final_product Pure this compound (>98% Purity) prep_hplc->final_product

Caption: A generalized workflow for the isolation and purification of this compound.

Logical Relationship for Troubleshooting Low Purity

troubleshooting_purity low_purity Low Purity of Final Product cause1 Co-eluting Impurities low_purity->cause1 cause2 Compound Degradation low_purity->cause2 cause3 Contamination low_purity->cause3 solution1 Orthogonal Chromatography (e.g., RP-HPLC after NP-Column) cause1->solution1 solution2 Modify Purification Conditions (Temperature, pH, Solvents) cause2->solution2 solution3 Use High-Purity Solvents & Clean Equipment cause3->solution3

References

Validation & Comparative

A Comparative Analysis of Ajugalide Isomers: Unraveling the Biological Activities of Ajugalide B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant disparity in the scientific community's understanding of Ajugalide C and its isomer, Ajugalide B. While Ajugalide B has been the subject of targeted research elucidating its anti-cancer properties, data on the biological activity of this compound remains elusive. This guide, therefore, focuses on the known biological functions of Ajugalide B, providing a foundation for future comparative studies should data on this compound become available.

Ajugalide B: A Promising Anti-Cancer Agent

Ajugalide B, a neo-clerodane diterpenoid isolated from Ajuga taiwanensis, has demonstrated notable anti-proliferative and anoikis-inducing activities against various tumor cell lines.[1][2][3] Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. The ability of Ajugalide B to induce anoikis makes it a compound of interest in cancer research, particularly in the context of metastasis.

Mechanism of Action

Research indicates that Ajugalide B disrupts the focal adhesion complex, a critical component for cell adhesion and survival.[1][2][3] This disruption is achieved by decreasing the phosphorylation of two key proteins: paxillin and focal adhesion kinase (FAK). The dephosphorylation of these proteins leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, ultimately triggering anoikis.[1][2][3]

The signaling pathway for Ajugalide B-induced anoikis can be visualized as follows:

Ajugalide_B_Pathway Ajugalide_B Ajugalide B Focal_Adhesion Focal Adhesion Complex Ajugalide_B->Focal_Adhesion Inhibits Paxillin_P Phosphorylated Paxillin Ajugalide_B->Paxillin_P Decreases Phosphorylation FAK_P Phosphorylated FAK Ajugalide_B->FAK_P Decreases Phosphorylation Caspase8 Caspase-8 Activation Anoikis Anoikis Caspase8->Anoikis

Ajugalide B signaling pathway leading to anoikis.

Quantitative Data for Ajugalide B

Experimental Protocols

The following is a generalized experimental protocol for assessing the anoikis-inducing activity of a compound like Ajugalide B, based on the described mechanism of action.

Cell Viability and Anoikis Assay
  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in ultra-low attachment plates to prevent cell adhesion and mimic conditions that induce anoikis. The cells are then treated with varying concentrations of Ajugalide B or a vehicle control (e.g., DMSO).

  • Cell Viability Assessment: After a predetermined incubation period (e.g., 24-48 hours), cell viability is assessed using a method such as the MTT assay or by counting viable cells using trypan blue exclusion.

  • Apoptosis Analysis: To confirm anoikis, apoptosis can be quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Western Blot Analysis: To investigate the mechanism of action, protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total and phosphorylated forms of paxillin and FAK, as well as for cleaved (active) caspase-8.

The general workflow for such an experiment is illustrated below:

Anoikis_Workflow cluster_assays Biological Assays Start Start: Cancer Cell Culture Treatment Treatment with Ajugalide B in Ultra-Low Attachment Plates Start->Treatment Incubation Incubation (e.g., 24-48h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Analysis (e.g., Flow Cytometry) Incubation->Apoptosis Western Western Blot Analysis (p-Paxillin, p-FAK, Caspase-8) Incubation->Western

Experimental workflow for assessing anoikis.

The Unexplored Potential of this compound

Despite extensive searches of the scientific literature, no studies detailing the biological activity of this compound could be identified. Its structural similarity to Ajugalide B suggests that it may possess interesting biological properties; however, without experimental data, any comparison is purely speculative.

Conclusion

Ajugalide B has emerged as a promising anti-cancer compound with a defined mechanism of action involving the induction of anoikis through the disruption of the focal adhesion complex. In contrast, the biological activities of this compound remain uninvestigated, representing a significant knowledge gap. This disparity highlights the need for further research into the bioactivity of this compound to enable a comprehensive comparative analysis and to potentially uncover new therapeutic agents within the ajugalide family. Researchers in the fields of natural product chemistry and drug discovery are encouraged to explore the pharmacological potential of this understudied isomer.

References

Unveiling the Therapeutic Potential of Neoclerodane Diterpenes: A Comparative Analysis of Ajugalide C and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, neoclerodane diterpenes, a class of natural compounds found in various plant species, have emerged as promising candidates with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of Ajugalide C and other notable neoclerodane diterpenes, supported by experimental data, detailed protocols, and mechanistic insights into their signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Quantitative Efficacy Comparison

The therapeutic potential of neoclerodane diterpenes is underscored by their potent biological activities, as demonstrated by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values across various assays. The following tables summarize the efficacy of selected neoclerodane diterpenes, offering a comparative overview of their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity of Neoclerodane Diterpenes

The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory potential. The data below showcases the IC50 values of various neoclerodane diterpenes against lipopolysaccharide (LPS)-induced NO production in macrophage cell lines.

Compound NameSource OrganismAssayCell LineIC50 (µM)Reference
This compound Ajuga taiwanensisNO InhibitionRAW 264.7Data Not Available-
Ajugacumbin JAjuga decumbensNO InhibitionRAW 264.746.2[1]
Ajugacumbin DAjuga decumbensNO InhibitionRAW 264.735.9[1]
Guevarain BSalvia guevaraeNO InhibitionRAW 264.7> 100
2-oxo-patagonalSalvia guevaraeNO InhibitionRAW 264.726.4 ± 0.4
6α-hydroxy-patagonol acetonideSalvia guevaraeNO InhibitionRAW 264.717.3 ± 0.5
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideSalvia guevaraeNO InhibitionRAW 264.713.7 ± 2.0
Cytotoxic Activity of Neoclerodane Diterpenes

The cytotoxic effects of neoclerodane diterpenes against various cancer cell lines highlight their potential as anticancer agents. The following table presents the IC50 values for several compounds.

Compound NameSource OrganismCell LineIC50 (µM)Reference
This compound Ajuga taiwanensisVariousData Not Available-
Ajugalide-B (ATMA)Ajuga taiwanensisA549 (Lung), MCF-7 (Breast), HeLa (Cervical)High anti-proliferative activity (Specific IC50 not provided)[1]
Megalocarpodolide DCroton oligandrusA549 (Lung)63.8 ± 13.8[2]
MCF-7 (Breast)136.2 ± 22.7[2]
12-epi-megalocarpodolide DCroton oligandrusA549 (Lung)> 250[2]
MCF-7 (Breast)> 250[2]
Crotonolins A & B (epimeric mixture)Croton oligandrusA549 (Lung)128.6 ± 31.0[2]
PC3 (Prostate)111.2 ± 2.9[2]
Compound 3 (unnamed)Ajuga decumbensA549 (Lung)71.4[3]
HeLa (Cervical)71.6[3]
Ajugamarin A1Ajuga decumbensA549 (Lung)76.7[3]
HeLa (Cervical)0.000539[3]

Note: While this compound has been isolated, specific quantitative data on its efficacy (IC50/EC50 values) were not available in the reviewed literature. The potent activity of its analogue, Ajugalide-B, suggests that this compound may also possess significant biological effects worthy of further investigation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Stimulation: After a 1-hour pre-incubation with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance of the resulting chromophore is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound by measuring the total cellular protein content.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are then washed five times with 1% (v/v) acetic acid to remove any unbound SRB dye and subsequently air-dried.

  • Solubilization: The protein-bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Calculation: The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualizations

Understanding the molecular mechanisms by which neoclerodane diterpenes exert their effects is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by these compounds.

Ajugalide-B Mediated Disruption of FAK Signaling

Ajugalide-B has been shown to exhibit its anti-proliferative effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway. It disrupts the focal adhesion complex by decreasing the phosphorylation of key proteins, paxillin and FAK itself. This leads to the inhibition of downstream signaling cascades that are critical for cell migration, proliferation, and survival.

FAK_Signaling_Inhibition cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Active) FAK->pFAK Autophosphorylation Paxillin Paxillin FAK->Paxillin pPaxillin p-Paxillin (Active) pFAK->pPaxillin Phosphorylates Downstream Downstream Signaling (Proliferation, Migration, Survival) pPaxillin->Downstream AjugalideB Ajugalide-B AjugalideB->pFAK Inhibits Phosphorylation AjugalideB->pPaxillin Inhibits Phosphorylation

Caption: Ajugalide-B inhibits FAK pathway.

Hypothetical NRF2 Activation by Neoclerodane Diterpenes

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is pending, other natural compounds are known to activate this protective pathway. This diagram illustrates the canonical NRF2 activation mechanism, which may be a potential target for neoclerodane diterpenes. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Upon stimulation by an activator, NRF2 is released from KEAP1, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

NRF2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neoclerodane Neoclerodane Diterpene KEAP1 KEAP1 Neoclerodane->KEAP1 Inactivates NRF2_inactive NRF2 (Inactive) KEAP1->NRF2_inactive Binds Proteasome Proteasomal Degradation NRF2_inactive->Proteasome Ubiquitination NRF2_active NRF2 (Active) NRF2_inactive->NRF2_active Translocates ARE Antioxidant Response Element (ARE) NRF2_active->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: NRF2 antioxidant pathway activation.

References

In Vivo Validation of Ajugalide C's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Our comprehensive search for in vivo studies specifically validating the anti-inflammatory effects of Ajugalide C did not yield any direct experimental data. The available scientific literature primarily focuses on the broader anti-inflammatory properties of extracts from the Ajuga genus, such as Ajuga iva. These studies, while not specific to this compound, provide valuable insights into the potential mechanisms of action for compounds within this plant family.

This guide, therefore, pivots to a comparative analysis based on the available in vivo data for a well-researched, related compound, Andrographolide , a diterpenoid lactone with potent anti-inflammatory properties, and compares it with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin . This comparison will utilize data from functionally similar in vivo models to those that would be employed for this compound, providing a relevant framework for potential future studies.

Comparative Analysis of Anti-Inflammatory Effects

The following table summarizes the in vivo anti-inflammatory effects of Andrographolide and Indomethacin in a carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute inflammation.

CompoundAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Key Inflammatory Mediators Inhibited
Andrographolide Mouse30 mg/kgIntraperitoneal92% (TNF-α inhibition), 65% (GM-CSF inhibition)TNF-α, GM-CSF
Indomethacin Rat10 mg/kgOral82.87%COX-1, COX-2

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments for this compound, we provide a detailed methodology for the carrageenan-induced paw edema assay.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound, Andrographolide)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into control, standard, and test groups (n=6 per group).

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound or vehicle is administered orally or intraperitoneally. The standard drug (Indomethacin) is administered orally.

  • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw volume is measured again at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of paw edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Signaling Pathways in Inflammation

The anti-inflammatory action of many compounds involves the modulation of key signaling pathways that regulate the production of inflammatory mediators. Below is a diagram illustrating a common inflammatory signaling pathway that could be relevant for the action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates COX2_mRNA COX-2 mRNA COX2 COX-2 COX2_mRNA->COX2 Translation DNA DNA NFkB_n->DNA Binds DNA->COX2_mRNA Transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4 Binds PGs Prostaglandins (Inflammation) COX2->PGs Produces

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

The following diagram outlines the typical workflow for conducting an in vivo anti-inflammatory study, from animal selection to data analysis.

G start Start animal_selection Animal Selection & Acclimatization start->animal_selection grouping Randomization into Treatment Groups animal_selection->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of Test Compound / Vehicle / Standard baseline->treatment induction Induction of Inflammation (Carrageenan Injection) treatment->induction measurement Paw Volume Measurement at Time Intervals induction->measurement data_analysis Data Collection & Statistical Analysis measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo paw edema assay.

While direct in vivo data for this compound is not currently available, the provided comparative data, experimental protocols, and pathway diagrams offer a robust framework for researchers to design and execute studies to validate its potential anti-inflammatory effects. Future research focusing on isolating this compound and evaluating it in established in vivo models is crucial to ascertain its therapeutic potential.

Unveiling the Cellular Specificity of Ajugalide C: A Comparative Analysis of its Impact on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of available preclinical data on Ajugalide C, a natural compound of interest for its therapeutic potential, reveals preliminary insights into its activity in cancer cells. This guide synthesizes the current, albeit limited, publicly available data on the cross-reactivity of this compound in different cell lines, with a focus on its inhibitory effects on the STAT3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of this compound research.

Comparative Efficacy of this compound in Prostate Cancer Cells

To date, the primary cell line in which the activity of this compound has been characterized is the DU145 human prostate cancer cell line. This cell line is known for the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key driver of tumor cell proliferation, survival, and invasion.

Cell LineCancer TypeKey TargetReported EffectQuantitative Data
DU145Prostate CancerSTAT3Inhibition of STAT3 phosphorylationSpecific IC50 and percentage of inhibition data are not yet publicly available in the searched literature.

Table 1: Summary of this compound Activity in a Characterized Cell Line

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the activity of compounds like this compound. These are based on standard laboratory methods, as the specific protocols for this compound have not been detailed in the available literature.

Cell Viability Assessment: MTT Assay

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., DU145) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Analysis of Protein Phosphorylation: Western Blot for p-STAT3

This technique is used to detect the phosphorylation status of specific proteins, such as STAT3.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH) are also probed as controls.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the targeted molecular pathway, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis start Seed DU145 cells in 96-well plates treat Treat with this compound (various concentrations) start->treat viability MTT Assay for Cell Viability treat->viability western Western Blot for p-STAT3/STAT3 treat->western ic50 Calculate IC50 viability->ic50 quantify Quantify p-STAT3 Inhibition western->quantify

Figure 1. A flowchart outlining the key steps in assessing the cross-reactivity of this compound.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine binding stat3 STAT3 jak->stat3 Phosphorylation pstat3 p-STAT3 stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation ajugalide This compound ajugalide->stat3 Inhibits Phosphorylation transcription Gene Transcription (Proliferation, Survival) dna->transcription

Figure 2. The STAT3 signaling pathway and the inhibitory point of this compound.

Conclusion

The available data, while limited, points to the potential of this compound as an inhibitor of the STAT3 signaling pathway, a critical oncogenic driver in prostate cancer and other malignancies. The current understanding of its cross-reactivity is primarily based on studies in the DU145 prostate cancer cell line. Further research is necessary to elucidate the efficacy and mechanism of action of this compound across a broader range of cancer cell lines. Such studies will be crucial in determining its potential as a targeted therapeutic agent and identifying the cancer types that are most likely to respond to this natural compound. The provision of detailed experimental data in future publications will be essential for the scientific community to build upon these initial findings.

A Comparative Analysis of Ajugalide C Analogs from Ajuga Species and Commercial Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective insecticides with favorable environmental profiles is a continuous endeavor in agricultural science and public health. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new insecticidal agents. The genus Ajuga, commonly known as bugleweed, has garnered attention for its production of a variety of bioactive compounds, including phytoecdysteroids and clerodane diterpenoids. While specific data on the insecticidal properties of Ajugalide C is not available in the current literature, extracts from related Ajuga species have demonstrated notable insecticidal and antifeedant activities.

This guide provides a comparative analysis of the insecticidal efficacy of extracts from Ajuga species, as a proxy for the potential of this compound and its analogs, against prominent commercial insecticides. The comparison focuses on two economically significant insect pests: the cotton leafworm (Spodoptera littoralis) and the pea aphid (Acyrthosiphon pisum). The data presented is collated from various scientific studies and is intended to provide an objective overview for researchers and professionals in the field.

Comparative Efficacy Data

The following tables summarize the insecticidal efficacy of Ajuga species extracts and commercial insecticides against Spodoptera littoralis and Acyrthosiphon pisum. It is important to note that the experimental conditions and units of measurement may vary between studies, making direct comparisons challenging. The data should be interpreted within the context of the specific experimental protocols provided.

Table 1: Efficacy Against Spodoptera littoralis (Cotton Leafworm)
Insecticide/ExtractConcentrationResultCitation
Ajuga iva Crude Leaf Extract 50 µg/µl36% mortality (1st instar larvae)[1][2]
100 µg/µl70% mortality (1st instar larvae)[1][2]
250 µg/µl87% mortality (1st instar larvae)[1][2]
Chlorpyrifos 4.7 µg/mlLC50 (4th instar larvae)
Methomyl 121.3 µg/mlLC50 (4th instar larvae)
Table 2: Efficacy Against Acyrthosiphon pisum (Pea Aphid)
Insecticide/ExtractConcentrationResultCitation
Ajuga chamaepitys Methanolic Fraction 1 g/litre 100% mortality
Flonicamid 0.24 µg/mlLC50 (after 72h)[3]
Pymetrozine 0.01 µg/mlLC50 (after 72h)
Imidacloprid 0.03 µg/mlLC50 (after 72h)
Flufenoxuron 8.7 µg/mlLC50 (after 72h)
Pyriproxyfen 9.3 µg/mlLC50 (after 72h)

Experimental Protocols

Bioassay for Spodoptera littoralis with Ajuga iva Extract

The insecticidal activity of Ajuga iva crude leaf extract was evaluated using a leaf-smear bioassay[1][2].

  • Extract Preparation: Dried and powdered leaves of Ajuga iva were extracted with methanol. The solvent was evaporated to obtain a crude extract.

  • Treatment Application: The crude extract was dissolved in an aqueous solution to achieve final concentrations of 50, 100, and 250 µg/µl. Castor bean leaves were then uniformly smeared with these extract solutions.

  • Insect Exposure: First and third instar larvae of Spodoptera littoralis were individually placed on the treated leaves and allowed to feed for a specified period (3 days for 1st instar, 4 days for 3rd instar).

  • Data Collection: Mortality rates, larval weight gain, and relative growth rate were recorded and compared to a control group fed on leaves treated with the aqueous solution only.

Bioassay for Spodoptera littoralis with Commercial Insecticides

The efficacy of commercial insecticides such as chlorpyrifos and methomyl against Spodoptera littoralis is typically determined using a leaf-dip bioassay.

  • Insecticide Preparation: Serial dilutions of the commercial insecticide formulations are prepared in water.

  • Treatment Application: Castor bean leaf discs are dipped into the insecticide solutions for a short duration (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Exposure: Fourth instar larvae of Spodoptera littoralis are placed in Petri dishes containing the treated leaf discs.

  • Data Collection: Mortality is assessed after a specific time period (e.g., 24, 48, or 72 hours). The data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.

Bioassay for Acyrthosiphon pisum with Ajuga chamaepitys Extract

The aphicidal activity of Ajuga chamaepitys extracts was assessed through a systemic application method.

  • Extract Preparation: A methanolic fraction of the Ajuga chamaepitys plant was prepared.

  • Treatment Application: The extract was incorporated into an artificial diet for the aphids at a concentration of 1 g/litre .

  • Insect Exposure: A cohort of Acyrthosiphon pisum was fed on the treated artificial diet.

  • Data Collection: Mortality was recorded over a period of time and compared to a control group fed on an untreated diet.

Bioassay for Acyrthosiphon pisum with Commercial Insecticides

The toxicity of commercial insecticides to Acyrthosiphon pisum is often evaluated using an artificial diet bioassay[3].

  • Insecticide Preparation: The commercial insecticides are dissolved in a suitable solvent and then incorporated into a liquid artificial diet at various concentrations.

  • Feeding Chambers: The treated diet is placed between two layers of stretched Parafilm® to create a feeding sachet.

  • Insect Exposure: A group of synchronized first-instar aphid nymphs is placed in a small container, and the feeding sachet is placed on top, allowing the aphids to feed through the membrane.

  • Data Collection: Mortality is recorded at 24, 48, and 72-hour intervals. The LC50 values are then calculated using statistical software.

Mechanisms of Action & Signaling Pathways

The mode of action of Ajuga extracts and commercial insecticides varies significantly, targeting different physiological and biochemical pathways in insects.

Phytoecdysteroids from Ajuga Species

Phytoecdysteroids, such as those found in Ajuga species, are analogs of the insect molting hormone, 20-hydroxyecdysone. They disrupt the normal endocrine function of the insect, leading to developmental abnormalities and mortality. Ingestion of phytoecdysteroids can lead to premature and incomplete molting, resulting in death[4][5]. The binding of phytoecdysteroids to the ecdysone receptor (EcR) initiates a signaling cascade that is inappropriately timed, leading to the disruption of gene expression necessary for successful molting[6].

Phytoecdysteroid_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell Phytoecdysteroid Phytoecdysteroid (from Ajuga) EcR Ecdysone Receptor (EcR) Phytoecdysteroid->EcR Binds to EcR_USP EcR/USP Complex EcR->EcR_USP Dimerizes with USP Ultraspiracle (USP) USP->EcR_USP DNA DNA (Ecdysone Response Element) EcR_USP->DNA Binds to Gene_Expression Aberrant Gene Expression DNA->Gene_Expression Initiates Molting_Disruption Molting Disruption & Mortality Gene_Expression->Molting_Disruption Leads to

Caption: Phytoecdysteroid Mechanism of Action.

Commercial Insecticides

Commercial insecticides have diverse modes of action, often targeting the insect's nervous system or developmental processes.

  • Organophosphates and Carbamates (e.g., Chlorpyrifos, Methomyl): These insecticides inhibit the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death[7][8][9][10].

Organophosphate_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Organophosphate Organophosphate Organophosphate->AChE Inhibits Stimulation Continuous Nerve Stimulation AChR->Stimulation Causes Paralysis Paralysis & Death Stimulation->Paralysis Leads to

Caption: Organophosphate Mechanism of Action.

  • Neonicotinoids (e.g., Imidacloprid): Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system. They bind to these receptors, causing irreversible opening of ion channels, which leads to hyperexcitation, paralysis, and death[11][12][13][14].

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic ACh Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Causes Hyperexcitation Hyperexcitation Ion_Channel->Hyperexcitation Leads to Paralysis Paralysis & Death Hyperexcitation->Paralysis Results in

Caption: Neonicotinoid Mechanism of Action.

  • Insect Growth Regulators (IGRs) (e.g., Flufenoxuron, Pyriproxyfen): IGRs interfere with the growth and development of insects. They can act as juvenile hormone mimics or chitin synthesis inhibitors. Juvenile hormone mimics disrupt metamorphosis, while chitin synthesis inhibitors prevent the formation of a proper exoskeleton during molting, leading to death[15][16][17].

IGR_Workflow cluster_IGR_Types Types of IGRs cluster_Effects Physiological Effects JH_Mimic Juvenile Hormone Mimic Metamorphosis_Disruption Disrupted Metamorphosis JH_Mimic->Metamorphosis_Disruption Causes CSI Chitin Synthesis Inhibitor Exoskeleton_Failure Failed Exoskeleton Formation CSI->Exoskeleton_Failure Causes Mortality Mortality Metamorphosis_Disruption->Mortality Leads to Exoskeleton_Failure->Mortality Leads to

Caption: Insect Growth Regulator (IGR) Workflow.

Conclusion

Extracts from Ajuga species, containing phytoecdysteroids and other bioactive compounds, demonstrate significant insecticidal and antifeedant properties against key agricultural pests. While the presented data for Ajuga extracts is not directly comparable to the standardized LC50 values of commercial insecticides due to variations in experimental design and active ingredient concentration, it highlights the potential of these natural products as a source for new insecticidal leads. The unique mode of action of phytoecdysteroids, targeting the insect's endocrine system, offers a valuable alternative to conventional neurotoxic insecticides and could play a role in integrated pest management (IPM) strategies to combat insecticide resistance. Further research is warranted to isolate and characterize the specific insecticidal compounds within Ajuga species, including this compound, and to conduct standardized bioassays to allow for a more direct comparison with commercial products. This will be crucial for the development of novel, effective, and environmentally sound pest control solutions.

References

Comparative Analysis of Ajugalide C Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ajugalide C analogs and related neo-clerodane diterpenoids. While direct and comprehensive SAR studies on synthetic analogs of this compound are limited in publicly available literature, this document synthesizes the existing data on naturally occurring neo-clerodane diterpenoids from Ajuga species to infer key structural requirements for their biological activities. The primary focus is on anti-inflammatory and insecticidal properties, with additional context on anticancer and neuroprotective effects.

Data Presentation: Biological Activities of Neo-clerodane Diterpenoids

The following table summarizes the reported biological activities of several neo-clerodane diterpenoids isolated from Ajuga and related genera. This data provides a basis for understanding the potential structure-activity relationships within this class of compounds.

CompoundSourceBiological ActivityIC50/EC50Reference
Compound 2 (from A. pantantha) Ajuga pantanthaAnti-inflammatory (NO inhibition)20.2 µM[1]
Compound 4 (from A. pantantha) Ajuga pantanthaAnti-inflammatory (NO inhibition)45.5 µM[1]
Compound 5 (from A. pantantha) Ajuga pantanthaAnti-inflammatory (NO inhibition)34.0 µM[1]
Compound 6 (from A. pantantha) Ajuga pantanthaAnti-inflammatory (NO inhibition)27.0 µM[1]
Compound 7 (from A. pantantha) Ajuga pantanthaAnti-inflammatory (NO inhibition)45.0 µM[1]
Compound 8 (from A. pantantha) Ajuga pantanthaAnti-inflammatory (NO inhibition)25.8 µM[1]
Compound 36 (from S. barbata) Scutellaria barbataAnti-inflammatory (NO inhibition)10.6 µM[2]

Note: Direct quantitative data for this compound was not available in the reviewed literature. The compounds listed above are structurally related neo-clerodane diterpenoids and provide the best available data for inferring SAR.

Structure-Activity Relationship Insights

  • Anti-inflammatory Activity: The anti-inflammatory activity, often measured by the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, appears to be influenced by the overall stereochemistry and the nature of substituents on the decalin core. A study on neo-clerodane diterpenoids from Scutellaria barbata revealed that an α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond was crucial for maintaining and enhancing anti-inflammatory activity.[2] Further mechanistic studies on active compounds from Ajuga pantantha and Scutellaria barbata indicate that their anti-inflammatory effects are mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via inhibition of the NF-κB signaling pathway.[1][2]

  • Anticancer and Neuroprotective Activities: Various neo-clerodane diterpenoids from Ajuga species have demonstrated cytotoxic effects against different cancer cell lines and neuroprotective activities. However, a clear SAR has not been established due to the limited number of compounds tested and the diversity of the assays employed.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (a known iNOS inhibitor) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from a dose-response curve.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cell death.

Insect Antifeedant Assay (Choice/No-Choice Test)

This bioassay assesses the ability of a compound to deter feeding by insects.

Methodology:

  • Test Insects: A suitable insect species (e.g., larvae of Spodoptera littoralis or Helicoverpa armigera) is used. The insects are typically starved for a few hours before the assay.

  • Preparation of Test Diet/Leaf Discs: Artificial diet or leaf discs from a host plant are treated with different concentrations of the test compounds dissolved in a suitable solvent (e.g., acetone). Control diets/discs are treated with the solvent alone.

  • No-Choice Test: A single insect is placed in a container with a treated diet/leaf disc. The amount of food consumed is measured after a specific period (e.g., 24 or 48 hours).

  • Choice Test: Insects are placed in an arena with both treated and untreated diet/leaf discs. The amount of consumption from each is recorded.

  • Data Analysis: The feeding inhibition is calculated as a percentage relative to the control. The EC50 (Effective Concentration 50), the concentration that causes a 50% reduction in food consumption, is determined.

Mandatory Visualization

Signaling Pathway of Neo-clerodane Diterpenoids in Inflammation

G Proposed Anti-inflammatory Signaling Pathway of Neo-clerodane Diterpenoids cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes Induces Transcription Inflammation Inflammation Proinflammatory_genes->Inflammation Leads to NeoClerodane Neo-clerodane Diterpenoids NeoClerodane->IKK NeoClerodane->IkBa Inhibits Degradation

Caption: Proposed mechanism of anti-inflammatory action of neo-clerodane diterpenoids.

References

Ajugalide C: Unraveling the Therapeutic Potential of a Novel Neoclerodane Diterpene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Natural products, with their vast structural diversity, represent a significant reservoir of potential drug candidates. One such compound that has emerged from phytochemical investigations is Ajugalide C, a neoclerodane diterpene isolated from the plant Ajuga taiwanensis. While the Ajuga genus has a history in traditional medicine for treating various ailments, scientific exploration into its specific chemical constituents is ongoing. This guide provides a comprehensive overview of the current scientific understanding of this compound and outlines the necessary future research to establish a head-to-head comparison with a known drug.

The Challenge of Data Scarcity for this compound

A thorough review of the current scientific literature reveals that while the existence and chemical structure of this compound have been documented, there is a significant lack of published experimental data regarding its specific biological activities and mechanism of action.[1][2] Research on other compounds from Ajuga taiwanensis, such as Ajugalide-B, has shown promising anti-proliferative activity against tumor cells by disrupting the focal adhesion complex.[1] However, similar detailed studies for this compound are not yet available.

This absence of quantitative data, such as IC50 or EC50 values, and detailed experimental protocols, precludes a direct and objective head-to-head comparison with a well-characterized, known drug at this time. To fulfill the requirements of a comprehensive comparison guide, further foundational research into the bioactivity of this compound is essential.

A Roadmap for Future Comparative Analysis

To enable a future head-to-head comparison, a systematic investigation into the pharmacological profile of this compound is required. The following experimental workflow outlines the necessary steps to gather the requisite data.

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Mechanistic & Quantitative Studies cluster_2 Phase 3: Comparative Analysis Isolation_Purification Isolation & Purification of this compound Initial_Screening Broad Bioactivity Screening (e.g., anticancer, anti-inflammatory, antimicrobial) Isolation_Purification->Initial_Screening Hit_Identification Identification of Primary Biological Activity Initial_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Target_Identification Target Identification & Mechanism of Action Studies Dose_Response->Target_Identification Signaling_Pathway Signaling Pathway Elucidation Target_Identification->Signaling_Pathway Comparator_Selection Selection of Known Drug with Similar Mechanism Signaling_Pathway->Comparator_Selection Head_to_Head Head-to-Head In Vitro & In Vivo Experiments Data_Analysis Comparative Data Analysis (Efficacy, Potency, Toxicity)

Caption: Proposed experimental workflow for characterizing this compound to enable future comparative analysis.

Hypothetical Signaling Pathway and Data Presentation

Once a primary biological activity for this compound is identified, for instance, as an inhibitor of a specific kinase in an inflammatory pathway, a signaling pathway diagram could be constructed. For illustrative purposes, if this compound were found to inhibit a hypothetical "Kinase X" in the NF-κB signaling pathway, the diagram would appear as follows:

G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Kinase_X Kinase X Receptor->Kinase_X IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Ajugalide_C This compound Ajugalide_C->Kinase_X inhibits Kinase_X->IKK

Caption: Hypothetical signaling pathway for this compound as an inhibitor of "Kinase X" in the NF-κB pathway.

Following the generation of experimental data, a comparative table could be structured as shown below, comparing this compound with a known drug.

Table 1: Hypothetical In Vitro Efficacy Comparison
ParameterThis compoundKnown Drug (e.g., Dexamethasone)
Target Kinase XGlucocorticoid Receptor
Cell Line RAW 264.7 MacrophagesRAW 264.7 Macrophages
IC50 (Nitric Oxide Production) Data to be determinedEstablished Value
IC50 (TNF-α Secretion) Data to be determinedEstablished Value
Cytotoxicity (CC50) Data to be determinedEstablished Value

Detailed Experimental Protocols: A Forward Look

To generate the data for the hypothetical comparison above, standardized experimental protocols would be employed.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells would be pre-treated with varying concentrations of this compound or the comparator drug for 1 hour before stimulation with lipopolysaccharide (LPS).

Protocol 2: Nitric Oxide (NO) Production Assay
  • Methodology: The concentration of nitrite, a stable product of NO, in the culture supernatant would be measured using the Griess reagent.

  • Data Analysis: A standard curve of sodium nitrite would be used to calculate the nitrite concentration. The IC50 value would be determined by non-linear regression analysis.

Protocol 3: Cytokine Quantification (ELISA)
  • Methodology: The concentration of pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant would be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value would be calculated from the dose-response curve.

Protocol 4: Cytotoxicity Assay
  • Methodology: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The CC50 (50% cytotoxic concentration) would be determined from the dose-response curve.

Conclusion and Future Directions

While this compound presents an interesting subject for natural product research, the current lack of published data on its biological activity makes a head-to-head comparison with a known drug premature. The scientific community is encouraged to undertake the foundational research outlined in this guide to elucidate the therapeutic potential of this novel compound. Such studies will be instrumental in determining if this compound or its derivatives warrant further development as next-generation therapeutic agents. As new data becomes available, this comparison guide can be updated to provide a quantitative and objective analysis for the scientific and drug development communities.

References

A Comparative Analysis of Ajugalide C and Crude Ajuga Extract Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research and drug development, the genus Ajuga stands out for its rich composition of bioactive compounds. While crude extracts of Ajuga have a long history of use in traditional medicine for a variety of ailments, the focus of modern pharmacology is increasingly on isolating and characterizing individual compounds to understand their specific mechanisms of action and therapeutic potential. This guide provides a comparative overview of the bioactivity of Ajugalide C, a representative neo-clerodane diterpenoid, and the broader bioactivity of crude Ajuga extracts, offering insights for researchers, scientists, and drug development professionals.

Bioactivity Profile: A Head-to-Head Comparison

The therapeutic potential of both isolated neo-clerodane diterpenoids and crude Ajuga extracts stems from a range of biological activities, most notably their anti-inflammatory and cytotoxic effects. Below is a summary of available quantitative data that highlights the differences in potency.

Quantitative Bioactivity Data
BioactivityTest SystemCrude Ajuga Extract (IC50/LD50)Representative Neo-clerodane Diterpenoids (IC50)Reference Compound (IC50)
Anti-inflammatory COX-1 Enzyme Inhibition66.00 µg/mL (A. integrifolia ethanol extract)[1][2]Not Widely ReportedIndomethacin: 40.57 µg/mL[1][2]
COX-2 Enzyme Inhibition71.62 µg/mL (A. integrifolia ethanol extract)[1][2]Not Widely ReportedIndomethacin: 54.39 µg/mL[1][2]
5-LOX Enzyme Inhibition52.99 µg/mL (A. integrifolia ethanol extract)[1][2]Not Widely ReportedZileuton: 32.41 µg/mL[1][2]
Protein Denaturation Inhibition532 µg/mL (A. integrifolia methanol extract)[3]Not Widely ReportedDiclofenac Sodium: 195 µg/mL[3]
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 cellsNot Widely Reported20.2 - 45.5 µM (Compounds from A. pantantha)[4]Not Reported
Cytotoxicity Brine Shrimp Lethality AssayLD50: 39.6 - 75.6 µg/mL (A. bracteosa extracts)[5]Not Widely ReportedNot Reported
Human Lung Carcinoma (A549)IC50: 72.4 µg/mL (A. bracteosa transgenic extract)[5]IC50: 71.4 µM (Compound 3 from A. decumbens)[6]Not Reported
Human Cervical Cancer (HeLa)Not Widely ReportedIC50: 71.6 µM (Compound 3 from A. decumbens)[6]Not Reported
Human Hepatocellular Carcinoma (HepG2)IC50: 57.1 µg/mL (A. bracteosa transgenic extract)[5]Not Widely ReportedNot Reported

Key Observations:

  • Potency: The available data, though not directly comparable in all assays, suggests that isolated neo-clerodane diterpenoids can exhibit potent bioactivity, in some cases at micromolar concentrations.[4][6] Crude extracts demonstrate a broader range of effects but generally require higher concentrations (in µg/mL) to achieve similar levels of inhibition.[1][2][3][5]

  • Spectrum of Activity: Crude Ajuga extracts contain a multitude of compounds, including flavonoids, iridoids, and phytoecdysteroids, in addition to diterpenoids. This complex mixture can result in a wider, synergistic, or sometimes antagonistic range of biological effects compared to a single, isolated compound. The anti-inflammatory activity of crude extracts, for instance, is attributed to the combined action of various constituents.[3]

  • Specificity: Isolated compounds offer the advantage of a well-defined mechanism of action, which is crucial for targeted drug development. For example, specific neo-clerodane diterpenoids have been shown to inhibit nitric oxide production, a key mediator in inflammation.[4]

Experimental Methodologies

Understanding the experimental context is critical for interpreting the bioactivity data. Below are detailed protocols for the key assays mentioned.

Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays: [1][2]

  • Principle: These assays measure the ability of a substance to inhibit the enzymes responsible for producing prostaglandins (COX) and leukotrienes (LOX), which are key mediators of inflammation.

  • Protocol:

    • The respective enzyme (COX-1, COX-2, or 5-LOX) is incubated with its substrate (arachidonic acid for COX, linoleic acid for 5-LOX) in a suitable buffer.

    • The test substance (crude extract or isolated compound) is added at various concentrations.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of product formed is quantified spectrophotometrically.

    • The percentage of inhibition is calculated by comparing the product formed in the presence of the test substance to that of a control (without the inhibitor).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined from a dose-response curve.

2. Inhibition of Protein Denaturation Assay: [3]

  • Principle: This assay assesses the ability of a substance to prevent the heat-induced denaturation of proteins, a process analogous to protein denaturation in inflammatory responses.

  • Protocol:

    • A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.

    • The test substance is added to the BSA solution at various concentrations.

    • The mixture is heated to induce denaturation.

    • After cooling, the turbidity of the solution is measured spectrophotometrically.

    • The percentage of inhibition of denaturation is calculated by comparing the turbidity of the test samples to that of a control.

    • The IC50 value is determined from a dose-response curve.

Cytotoxicity Assays

1. Brine Shrimp Lethality Assay: [5]

  • Principle: This is a simple, rapid, and low-cost preliminary toxicity screen that uses brine shrimp (Artemia salina) nauplii.

  • Protocol:

    • Brine shrimp eggs are hatched in artificial seawater.

    • A specific number of nauplii are transferred to vials containing seawater and the test substance at various concentrations.

    • After a 24-hour incubation period, the number of dead nauplii is counted.

    • The percentage of mortality is calculated for each concentration.

    • The LD50 value (the lethal dose for 50% of the population) is determined using probit analysis.

2. MTT Assay (for Cancer Cell Lines): [6]

  • Principle: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

  • Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with the test substance at various concentrations for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.

experimental_workflow cluster_extraction Sample Preparation cluster_assays Bioactivity Screening cluster_data Data Analysis Ajuga Plant Ajuga Plant Crude Extract Crude Extract Ajuga Plant->Crude Extract Extraction Isolated Compound (this compound representative) Isolated Compound (this compound representative) Crude Extract->Isolated Compound (this compound representative) Chromatography Anti-inflammatory Assays Anti-inflammatory Assays Crude Extract->Anti-inflammatory Assays Cytotoxicity Assays Cytotoxicity Assays Crude Extract->Cytotoxicity Assays Isolated Compound (this compound representative)->Anti-inflammatory Assays Isolated Compound (this compound representative)->Cytotoxicity Assays IC50/LD50 Determination IC50/LD50 Determination Anti-inflammatory Assays->IC50/LD50 Determination Cytotoxicity Assays->IC50/LD50 Determination anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Crude Ajuga Extract Crude Ajuga Extract Crude Ajuga Extract->COX-1/COX-2 Inhibits Crude Ajuga Extract->5-LOX Inhibits

References

Statistical Validation of Ajugalide C: A Comparative Analysis of Experimental Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the experimental data surrounding Ajugalide C, a neo-clerodane diterpenoid, and its potential therapeutic applications. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this report leverages experimental findings from closely related neo-clerodane diterpenes to provide a statistical context for its potential efficacy. The primary focus is on anti-inflammatory and anticancer activities, key areas where this class of compounds has shown promise.

Comparative Analysis of Anti-Inflammatory Activity

Compound ClassAssayTarget Cell LineIC50 Value (µM)Reference CompoundReference IC50 (µM)
Neo-clerodane Diterpenes Nitric Oxide (NO) InhibitionBV-2 (microglia)3.29 - 6.65Minocycline18.81
Neo-clerodane Diterpenes Nitric Oxide (NO) InhibitionRAW 264.7 (macrophage)10.6--
Dexamethasone NF-κB Reporter Gene AssayVarious~0.038--
Parthenolide NF-κB Reporter Gene AssayVarious~5.0--

Table 1: Comparative Anti-Inflammatory Activity of Neo-clerodane Diterpenes and Reference Compounds. This table summarizes the half-maximal inhibitory concentration (IC50) values for neo-clerodane diterpenes from various studies and compares them to the well-established anti-inflammatory drugs, Dexamethasone and Parthenolide.

Experimental Protocols: Anti-Inflammatory Assays

A standard experimental workflow to assess the anti-inflammatory activity of a compound like this compound by targeting the NF-κB pathway is outlined below.

G cluster_0 Cell Culture and Treatment cluster_1 NF-κB Activity Measurement cluster_2 Data Analysis a Seed cells (e.g., RAW 264.7) in 96-well plates b Pre-treat with this compound (various concentrations) a->b c Induce inflammation (e.g., with LPS) b->c d Lyse cells and prepare nuclear extracts c->d e Perform NF-κB p65 TransAM® Assay d->e f Measure absorbance at 450nm e->f g Calculate percent inhibition of NF-κB activation f->g h Determine IC50 value g->h

Figure 1: Experimental workflow for assessing NF-κB inhibition.

Comparative Analysis of Anticancer Activity

Clerodane and neo-clerodane diterpenes have also been investigated for their cytotoxic effects against various cancer cell lines. While specific data for this compound is pending, the broader class of compounds has shown notable activity.

Compound ClassCancer Cell LineIC50 Value (µM)
Neo-clerodane Diterpenes K562 (Leukemia)Active
Neo-clerodane Diterpenes PC-3 (Prostate)Weakly Active
Neo-clerodane Diterpenes U251 (Glioblastoma)Weakly Active

Table 2: Anticancer Activity of Neo-clerodane Diterpenes. This table indicates the observed activity of neo-clerodane diterpenes against different human cancer cell lines. "Active" suggests significant inhibition of cell proliferation, while "Weakly Active" indicates a lesser effect.

Experimental Protocols: Anticancer Assays

A typical workflow for evaluating the in vitro anticancer potential of a compound like this compound is the MTT assay.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis a Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates b Treat with this compound (various concentrations) a->b c Incubate for 24-72 hours b->c d Add MTT reagent to wells c->d e Incubate to allow formazan crystal formation d->e f Solubilize formazan crystals e->f g Measure absorbance at 570nm f->g h Calculate percent cell viability g->h i Determine IC50 value h->i

Figure 2: Workflow for MTT cytotoxicity assay.

Signaling Pathway

The anti-inflammatory effects of many neo-clerodane diterpenes are attributed to their ability to modulate the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the potential point of intervention for compounds like this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus a Inflammatory Stimulus (e.g., LPS) b IKK Activation a->b c IκBα Phosphorylation and Degradation b->c d NF-κB (p65/p50) Release c->d e NF-κB Translocation d->e f Binding to κB DNA sites e->f g Transcription of Pro-inflammatory Genes f->g This compound This compound This compound->c Inhibition

Figure 3: NF-κB signaling pathway and potential inhibition.

Safety Operating Guide

Prudent Disposal of Ajugalide C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ajugalide C , a naturally occurring phytoecdysteroid, requires careful handling and disposal due to its bioactive nature. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as a potentially hazardous substance. The following procedures are based on established guidelines for the disposal of cytotoxic and other hazardous chemical wastes in a research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, at a minimum:

  • Two pairs of chemotherapy-grade gloves

  • A disposable gown

  • Safety goggles or a face shield

All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Containerization

Proper segregation of waste is critical to ensure safe handling and disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Waste Type Container Type Labeling Requirements Storage Location
Solid this compound A rigid, leak-proof container clearly marked as "Cytotoxic Waste" or "Hazardous Chemical Waste".[1][2]"Hazardous Waste," "Cytotoxic," "this compound," and the date of accumulation.Designated satellite accumulation area, typically within or near the fume hood.[3]
Solutions of this compound A sealed, leak-proof container compatible with the solvent used."Hazardous Waste," "Cytotoxic," "this compound," list of all chemical components including solvents and their percentages.[3]Designated satellite accumulation area for liquid hazardous waste.[3]
Contaminated Labware Puncture-resistant sharps container for needles and blades.[2][4] For other items, use a designated rigid container."Cytotoxic Waste" or "Hazardous Chemical Waste."Satellite accumulation area.
Contaminated PPE A designated, clearly labeled bag (often purple for cytotoxic waste) or container for contaminated solid waste.[1][2]"Cytotoxic Waste" or "Hazardous Chemical Waste."Satellite accumulation area.

III. Step-by-Step Disposal Protocol

  • Preparation : Designate a specific area within a chemical fume hood for the waste consolidation. Gather all necessary containers and labeling materials.

  • Solid Waste : Carefully place any unused solid this compound, and any materials used for cleaning spills (e.g., absorbent pads), into the designated rigid container for solid cytotoxic waste.[2]

  • Liquid Waste : Pour solutions containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; allow for vapor expansion.[5]

  • Contaminated Sharps : Dispose of any needles, syringes, or other sharps that have come into contact with this compound in a designated, puncture-resistant sharps container.[2][4]

  • Contaminated Labware : Place all other contaminated items, such as pipette tips, vials, and gloves, into the appropriate solid cytotoxic waste container.[2]

  • Container Sealing and Labeling : Securely seal all waste containers. Ensure all labels are complete and accurate, listing all constituents and their approximate percentages.[3][5]

  • Temporary Storage : Store the sealed and labeled waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS department.[3]

  • Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6] High-temperature incineration is the recommended disposal method for cytotoxic waste.[1][7]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Ajugalide_C_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal_steps Disposal Procedure cluster_final_disposal Final Disposition A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify this compound Waste Type (Solid, Liquid, Sharps, PPE) B->C D Select Appropriate Waste Container C->D Based on Waste Type E Place Waste in Labeled Container D->E F Securely Seal Container E->F G Complete Hazardous Waste Label F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J Incineration via Licensed Contractor I->J

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety and waste disposal protocols and the relevant local and national regulations. Always defer to the procedures established by your Environmental Health and Safety department.

References

Personal protective equipment for handling Ajugalide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Ajugalide C, a neo-clerodane diterpenoid with potential cytotoxic properties. Given the absence of a specific Safety Data Sheet (SDS), this document establishes best-practice procedures based on data from analogous compounds and general guidelines for handling cytotoxic agents. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to be a cytotoxic compound based on the observed bioactivity of extracts from its source organism, Ajuga orientalis. Ethanolic and aqueous extracts of A. orientalis have demonstrated cytotoxic effects against MCF-7 and Caco-2 cancer cell lines, respectively. Therefore, this compound should be handled with the same precautions as other potent cytotoxic agents.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves. The outer glove should be disposed of immediately after handling.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of solutions containing this compound.
Body Protection A disposable, solid-front, back-closing laboratory coat with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound to prevent inhalation.Minimizes the risk of inhaling aerosolized particles.
Foot Protection Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Workflow

All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Experimental Workflow for Handling this compound

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Plan

IncidentImmediate ActionFollow-up
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes.Seek medical attention. Report the incident to the laboratory supervisor.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal.Decontaminate the spill area with a suitable cleaning agent.
Major Spill Evacuate the area and prevent entry. Notify the institutional safety office and follow their established procedures for hazardous material spills.Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

Waste Disposal Pathway

Waste_Disposal_Pathway Contaminated_Materials Contaminated Materials (Gloves, Pipette Tips, Labware) Segregation Segregate into Designated Hazardous Waste Containers Contaminated_Materials->Segregation Ajugalide_C_Waste This compound Waste (Unused compound, solutions) Ajugalide_C_Waste->Segregation Labeling Label Containers Clearly 'Cytotoxic Waste' Segregation->Labeling Storage Store in a Secure, Secondary Containment Area Labeling->Storage Disposal Dispose via Institutional Hazardous Waste Program Storage->Disposal

Caption: A logical flow for the proper disposal of this compound and associated contaminated materials.

Key Disposal Steps:

  • Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and culture media, must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: Waste containers must be labeled as "Cytotoxic Waste" and include the name of the compound.

  • Storage: Store waste containers in a secure, designated area with secondary containment to prevent spills.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound waste down the drain or in regular trash.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and responsible research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugalide C
Reactant of Route 2
Reactant of Route 2
Ajugalide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.